molecular formula C24H30O7 B11934001 Maceneolignan H

Maceneolignan H

Cat. No.: B11934001
M. Wt: 430.5 g/mol
InChI Key: SITDJJDXDVFCAP-WNSKOXEYSA-N
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Description

Maceneolignan H is a useful research compound. Its molecular formula is C24H30O7 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

[(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate

InChI

InChI=1S/C24H30O7/c1-8-9-17-12-21(28-6)24(22(13-17)29-7)30-15(2)23(31-16(3)25)18-10-11-19(26-4)20(14-18)27-5/h8,10-15,23H,1,9H2,2-7H3/t15-,23-/m0/s1

InChI Key

SITDJJDXDVFCAP-WNSKOXEYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C)OC2=C(C=C(C=C2OC)CC=C)OC

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C)OC2=C(C=C(C=C2OC)CC=C)OC

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H is a naturally occurring neolignan isolated from the arils of Myristica fragrans, commonly known as nutmeg.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated biological activity as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key G-protein coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes, playing a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a colorless amorphous solid.[1] Its structural and physicochemical characteristics have been determined through various spectroscopic and analytical techniques. The quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₇[1]
Molecular Weight 430.49 g/mol [1]
Appearance Colorless amorphous solid[1]
Optical Rotation [α]²⁵D +25 (c 1.0, CHCl₃)[1]
IUPAC Name [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate
InChI Key SITDJJDXDVFCAP-WNSKOXEYSA-N
SMILES C--INVALID-LINK--OC)OC)OC(=O)C">C@@HOC2=C(C=C(C=C2OC)CC=C)OC
Topological Polar Surface Area 72.5 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 12
Exact Mass 430.1991[1]
Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

¹H NMR (CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
74.88d8.6
84.41m
91.06d6.3
1'6.78d8.2
2'6.74d1.8
5'6.78d8.2
6'6.64dd8.2, 1.8
7'3.32d6.6
8'5.92m
9'5.06dd17.1, 1.5
5.04dd10.1, 1.5
3-OCH₃3.84s
4-OCH₃3.85s
2'-OCH₃3.73s
6'-OCH₃3.73s
OAc2.05s

¹³C NMR (CDCl₃, 125 MHz)

PositionδC (ppm)
1132.8
2111.7
3148.9
4148.4
5110.8
6119.3
781.5
879.9
916.5
1'134.7
2'153.2
3'105.7
4'136.2
5'105.7
6'153.2
7'39.8
8'137.5
9'115.7
3-OCH₃55.9
4-OCH₃55.8
2'-OCH₃56.2
6'-OCH₃56.2
OAc (C=O)170.2
OAc (CH₃)21.2

Biological Activity: CCR3 Antagonism

This compound has been identified as a potent antagonist of the CC Chemokine Receptor 3 (CCR3).[1][2] In a chemotaxis assay using a CCR3-expressing L1.2 cell line, this compound demonstrated a strong inhibitory effect on the migration of these cells towards the chemokine CCL11 (eotaxin-1).[1] It exhibited an EC₅₀ value of 1.4 μM, which is comparable to the synthetic CCR3 selective antagonist, SB328437 (EC₅₀ of 0.78 μM).[1]

Signaling Pathway

The CCR3 signaling cascade is initiated by the binding of chemokines like eotaxin-1 (CCL11). This binding activates the G-protein coupled receptor, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger downstream signaling pathways, including the MAPK (ERK1/2, p38) and PI3K/AKT pathways, which ultimately result in eosinophil chemotaxis, activation, and degranulation. This compound, as a CCR3 antagonist, is believed to competitively bind to the receptor, thereby preventing the binding of eotaxin and inhibiting the subsequent intracellular signaling events.

CCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR3 CCR3 Receptor G_protein Gαiβγ CCR3->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K AKT AKT PI3K->AKT Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 binds Maceneolignan_H This compound Maceneolignan_H->CCR3 inhibits G_beta_gamma->PLC G_beta_gamma->PI3K Ca2_release Ca²⁺ Release IP3->Ca2_release MAPK MAPK (ERK1/2, p38) DAG->MAPK Ca2_release->MAPK AKT->MAPK Chemotaxis Chemotaxis & Cell Activation MAPK->Chemotaxis

Caption: CCR3 signaling pathway and inhibition by this compound.

Experimental Protocols

Isolation of this compound

The following protocol outlines the general steps for the isolation of this compound from the arils of Myristica fragrans, based on the methodology described by Morikawa et al. (2016).[1]

  • Extraction:

    • Dried and ground arils of Myristica fragrans are subjected to extraction with methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

    • The EtOAc-soluble fraction, which contains the neolignans, is concentrated.

  • Chromatographic Separation:

    • The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of n-hexane and EtOAc.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled.

  • Purification:

    • Further purification of the target fractions is achieved through repeated column chromatography on silica gel and ODS (octadecylsilanized silica gel).

    • Final purification is performed using high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemotaxis Bioassay for CCR3 Antagonism

The antagonistic activity of this compound on the CCR3 receptor can be evaluated using a chemotaxis assay.[1]

  • Cell Culture:

    • L1.2 cells, a murine pre-B lymphocyte cell line, are stably transfected to express human CCR3.

    • Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Chemotaxis Assay:

    • The assay is performed using a multi-well chemotaxis chamber (e.g., Transwell).

    • The lower chamber is filled with assay buffer containing a specific concentration of the chemoattractant, human recombinant CCL11 (eotaxin-1).

    • The CCR3-expressing L1.2 cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • The cell suspension is then added to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for a defined period (e.g., 4 hours).

  • Quantification:

    • After incubation, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a flow cytometer or a hemocytometer.

    • The inhibitory effect of this compound is calculated as the percentage reduction in cell migration compared to the vehicle control.

    • The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental_Workflow cluster_isolation Isolation Protocol cluster_bioassay Bioassay Protocol start Dried Myristica fragrans arils extraction Methanol Extraction start->extraction partition Solvent Partitioning (EtOAc) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc hplc HPLC Purification silica_cc->hplc end_isolation Pure this compound hplc->end_isolation preincubation Pre-incubation with This compound end_isolation->preincubation cells CCR3-expressing L1.2 Cells cells->preincubation chemotaxis Transwell Chemotaxis Assay (Stimulant: CCL11) preincubation->chemotaxis quantification Quantification of Migrated Cells (Flow Cytometry) chemotaxis->quantification end_bioassay Determination of EC₅₀ quantification->end_bioassay

References

Discovery and natural sources of Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

To proceed with your request for an in-depth technical guide on "Maceneolignan H," I first need to gather information about its discovery, natural sources, chemical properties, and biological activities.

However, my initial comprehensive search for "this compound" has not yielded any direct results for a compound with this specific name in the scientific literature. The search results predominantly feature "macelignan," a well-known lignan isolated from Myristica fragrans (nutmeg).

This suggests a few possibilities:

  • "this compound" may be a very recently discovered compound, and the literature is not yet widely indexed.

  • It could be a synonym or a related compound to macelignan that is not commonly referred to by this name.

  • There might be a misspelling in the name.

To provide you with an accurate and detailed technical guide, it is crucial to first correctly identify the compound.

Could you please verify the name "this compound"? If you have a reference, such as a scientific paper or patent where this compound is mentioned, that would be invaluable in proceeding with your request.

The Biosynthetic Pathway of Maceneolignan H in Myristica fragrans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan H, a neolignan isolated from the arils of Myristica fragrans, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. While the complete pathway has not been experimentally elucidated in M. fragrans, this guide outlines a putative biosynthetic route based on established principles of phenylpropanoid and neolignan metabolism in plants. We detail the proposed enzymatic steps, from primary metabolism to the final intricate structure of this compound. Furthermore, this document provides a comprehensive overview of the experimental protocols that would be essential for the validation of this proposed pathway, including precursor feeding studies, enzyme assays, and molecular biology techniques. Diagrams of the metabolic cascade and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, is a rich source of a diverse array of secondary metabolites, including a significant class of compounds known as lignans and neolignans. These phenylpropanoid derivatives are renowned for their wide range of biological activities. This compound, an 8-O-4' type neolignan, is one such compound isolated from the mace (aril) of nutmeg. Its unique chemical architecture and potential as a CCR3 antagonist make it a compound of interest for drug development, particularly in the context of allergic inflammatory diseases.

The biosynthesis of lignans and neolignans is a complex process that originates from the general phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of monolignols, which then undergo oxidative coupling to form the dimeric lignan and neolignan skeletons. The regiospecificity and stereospecificity of this coupling are critical in determining the final structure and, consequently, the biological activity of the molecule.

This technical guide provides a detailed putative biosynthetic pathway for this compound in Myristica fragrans. It is constructed based on well-established biochemical principles of neolignan formation in other plant species. The guide also outlines the key experimental methodologies that would be required to validate this proposed pathway, offering a roadmap for future research in this area.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: The General Phenylpropanoid Pathway: The formation of monolignol precursors.

  • Stage 2: Oxidative Coupling: The key step in forming the 8-O-4' neolignan core.

  • Stage 3: Post-coupling Modifications: Tailoring reactions to yield the final structure of this compound.

Stage 1: The General Phenylpropanoid Pathway

This pathway is initiated with the amino acid L-phenylalanine, which is a product of the shikimate pathway. A series of enzymatic reactions then convert L-phenylalanine into the key monolignol precursors. Based on the structure of this compound, the two primary monolignols involved are likely coniferyl alcohol and a second, more highly methoxylated monolignol, likely sinapyl alcohol or a related derivative.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (CST): Transfers the p-coumaroyl group to shikimate.

  • p-Coumarate 3-Hydroxylase (C3H): Hydroxylates the p-coumaroyl-shikimate to produce caffeoyl-shikimate.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA at the 5-position.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to produce sinapoyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces the CoA thioesters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehydes to their corresponding alcohols, yielding coniferyl alcohol and sinapyl alcohol.

Phenylpropanoid_Pathway cluster_0 Shikimate Pathway cluster_1 General Phenylpropanoid Pathway cluster_2 Monolignol Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT/C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Sinapoyl-CoA Sinapoyl-CoA Feruloyl-CoA->Sinapoyl-CoA F5H/COMT Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl_alcohol CAD

Figure 1. The General Phenylpropanoid Pathway leading to monolignols.
Stage 2: Oxidative Coupling

This is the defining step in neolignan biosynthesis. It involves the coupling of two monolignol radicals to form the dimeric backbone. For this compound, this would be the coupling of a coniferyl alcohol-derived radical and a sinapyl alcohol-derived radical.

  • Oxidation: A laccase or peroxidase enzyme catalyzes the one-electron oxidation of the monolignols to form their corresponding phenoxy radicals. These radicals exist in several resonance forms.

  • Regio- and Stereoselective Coupling: A dirigent protein (DIR) is hypothesized to capture two monolignol radicals and orient them in a specific way to facilitate the formation of the 8-O-4' bond with the correct stereochemistry. In the absence of a dirigent protein, a mixture of different linkage types (8-8', 8-5', etc.) and stereoisomers would be expected.

The product of this reaction would be an 8-O-4' linked neolignan intermediate.

Oxidative_Coupling Coniferyl_alcohol Coniferyl alcohol Radicals Monolignol Radicals Coniferyl_alcohol->Radicals Sinapyl_alcohol Sinapyl alcohol Sinapyl_alcohol->Radicals Laccase/ Peroxidase Neolignan_core 8-O-4' Neolignan Intermediate Radicals->Neolignan_core Dirigent Protein

Figure 2. Oxidative coupling of monolignols.
Stage 3: Post-coupling Modifications

Following the formation of the 8-O-4' neolignan core, a series of tailoring reactions are necessary to produce the final structure of this compound. These modifications may include:

  • Reduction: The propenyl side chain of the sinapyl alcohol-derived moiety is reduced to a propyl group. This is likely catalyzed by a reductase enzyme.

  • Acetylation: The hydroxyl group at the C-7 position is acetylated. This reaction would be catalyzed by an acetyltransferase, using acetyl-CoA as the acetyl group donor.

The precise order of these post-coupling modifications is yet to be determined.

Post_Coupling_Modifications Neolignan_core 8-O-4' Neolignan Intermediate Reduced_intermediate Reduced Intermediate Neolignan_core->Reduced_intermediate Reductase Maceneolignan_H This compound Reduced_intermediate->Maceneolignan_H Acetyltransferase

Figure 3. Post-coupling modifications in this compound biosynthesis.

Quantitative Data

Currently, there is no published quantitative data on the enzymatic activities or metabolite concentrations specifically for the biosynthetic pathway of this compound. The following tables are provided as templates for how such data could be presented once it becomes available through experimental investigation.

Table 1: Hypothetical Kinetic Parameters of Biosynthetic Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s-1)
MfPALL-PhenylalanineData not availableData not available
MfC4HCinnamic acidData not availableData not available
Mf4CLp-Coumaric acidData not availableData not available
MfLaccaseConiferyl alcoholData not availableData not available
MfLaccaseSinapyl alcoholData not availableData not available
MfReductaseNeolignan IntermediateData not availableData not available
MfAcetyltransferaseReduced IntermediateData not availableData not available

Mf denotes Myristica fragrans.

Table 2: Hypothetical Metabolite Concentrations in M. fragrans Aril Tissue

MetaboliteConcentration (µg/g FW)
L-PhenylalanineData not available
Cinnamic acidData not available
Coniferyl alcoholData not available
Sinapyl alcoholData not available
This compoundData not available

Experimental Protocols for Pathway Elucidation

The validation of the putative biosynthetic pathway of this compound requires a multi-faceted experimental approach. The following are detailed methodologies for key experiments.

Precursor Feeding Studies with Labeled Substrates

This method is used to trace the incorporation of putative precursors into the final product.

Objective: To determine if L-phenylalanine and proposed monolignols are precursors to this compound.

Protocol:

  • Preparation of Labeled Precursors: Synthesize or procure radiolabeled ([14C] or [3H]) or stable isotope-labeled ([13C] or [2H]) L-phenylalanine, coniferyl alcohol, and sinapyl alcohol.

  • Plant Material: Use fresh aril tissue from M. fragrans.

  • Incubation: Incubate the tissue slices in a suitable buffer containing the labeled precursor for various time points (e.g., 2, 6, 12, 24 hours).

  • Extraction: After incubation, thoroughly wash the tissue to remove excess unincorporated precursor. Homogenize the tissue in a suitable solvent (e.g., methanol or ethyl acetate) to extract the metabolites.

  • Purification: Fractionate the crude extract using High-Performance Liquid Chromatography (HPLC) to isolate this compound.

  • Detection and Analysis:

    • For radiolabeled precursors, use liquid scintillation counting to detect radioactivity in the this compound fraction.

    • For stable isotope-labeled precursors, analyze the isolated this compound using Mass Spectrometry (MS) to determine the incorporation of the heavier isotope.

Precursor_Feeding_Workflow Start Start: Labeled Precursor Incubation Incubate with M. fragrans aril tissue Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Purification HPLC Purification of this compound Extraction->Purification Analysis LC-MS or Scintillation Counting Purification->Analysis End End: Determine Incorporation Analysis->End

Figure 4. Workflow for precursor feeding studies.
Enzyme Assays with Crude Protein Extracts and Purified Enzymes

These assays are crucial for identifying and characterizing the enzymatic activities involved in the pathway.

Objective: To detect and measure the activity of the enzymes proposed in the biosynthetic pathway.

Protocol:

  • Protein Extraction: Homogenize fresh M. fragrans aril tissue in an appropriate extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

  • Enzyme Assay (Example: Laccase/Peroxidase):

    • Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, a suitable buffer, and the monolignol substrates (coniferyl alcohol and sinapyl alcohol). For peroxidases, H2O2 must be added.

    • Incubation: Incubate the reaction mixture at an optimal temperature.

    • Product Analysis: Stop the reaction at various time points and extract the products. Analyze the reaction products by HPLC or LC-MS to identify the formation of 8-O-4' neolignan intermediates.

  • Enzyme Purification: If activity is detected, purify the enzyme of interest from the crude extract using chromatographic techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and size-exclusion chromatography.

  • Kinetic Analysis: Using the purified enzyme, perform kinetic assays by varying the substrate concentration to determine the Km and Vmax values.

Molecular Biology Approaches: Gene Identification and Heterologous Expression

This approach aims to identify the genes encoding the biosynthetic enzymes and to confirm their function.

Objective: To clone the candidate genes and functionally characterize the encoded enzymes.

Protocol:

  • Transcriptome Sequencing: Extract total RNA from M. fragrans aril tissue and perform transcriptome sequencing (RNA-seq) to obtain a comprehensive set of expressed genes.

  • Candidate Gene Identification: Search the transcriptome data for sequences with homology to known lignan biosynthetic enzymes from other plant species (e.g., PAL, C4H, laccases, dirigent proteins, reductases, acetyltransferases).

  • Gene Cloning: Design primers based on the candidate gene sequences and use RT-PCR to amplify the full-length cDNAs from aril tissue RNA. Clone the amplified cDNAs into an appropriate expression vector.

  • Heterologous Expression: Transform a suitable host organism (e.g., E. coli, yeast, or Nicotiana benthamiana) with the expression construct.

  • Functional Characterization:

    • Purify the recombinant protein from the heterologous host.

    • Perform enzyme assays with the purified recombinant protein and the putative substrates to confirm its catalytic activity and substrate specificity.

Gene_Cloning_Workflow Start Start: M. fragrans aril tissue RNA_Extraction RNA Extraction & RNA-seq Start->RNA_Extraction Gene_ID Homology-based Candidate Gene Identification RNA_Extraction->Gene_ID Cloning RT-PCR and Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Recombinant Protein Purification Expression->Purification Assay Enzyme Assay with Purified Protein Purification->Assay End End: Functional Characterization Assay->End

Figure 5. Workflow for gene identification and functional characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Myristica fragrans is a fascinating and complex process that is of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery. While the definitive pathway remains to be elucidated, the putative pathway presented in this guide provides a solid foundation for future research. The experimental protocols detailed herein offer a clear roadmap for the validation of this pathway and the characterization of the involved enzymes.

A thorough understanding of the biosynthetic machinery of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up new avenues for its sustainable production. Metabolic engineering and synthetic biology approaches, guided by the knowledge of the biosynthetic genes and enzymes, could be employed to produce this compound and its analogs in microbial or plant-based systems. This would provide a scalable and controlled source of these valuable compounds for further pharmacological evaluation and potential therapeutic applications. The elucidation of this pathway will undoubtedly be a challenging but rewarding endeavor, with the potential for significant scientific and commercial impact.

Unraveling the Stereochemical Intricacies of Maceneolignan H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural elucidation and stereochemistry of Maceneolignan H, a neolignan isolated from the seeds of Myristica fragrans. This document provides a comprehensive overview of the analytical data and experimental methodologies employed to determine its complex three-dimensional architecture, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic and Physicochemical Characterization

The initial characterization of this compound established it as a colorless oil. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined its molecular formula to be C₂₄H₃₀O₇.[1] The optical activity of the molecule was confirmed by its specific rotation, a key indicator of its chiral nature.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

ParameterValueReference
AppearanceColorless oil[2]
Molecular FormulaC₂₄H₃₀O₇[1]
Specific Rotation [α]²⁰D-46.9 (c 0.02, CHCl₃)[2]
HR-EI-MS [M]⁺m/z 430.1991 (Calculated for C₂₄H₃₀O₇, 430.1991)

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The cornerstone of the structural elucidation of this compound lies in the detailed analysis of its 1D and 2D NMR spectra. The ¹H and ¹³C NMR data provide the foundational information regarding the carbon skeleton and the proton environments, while 2D NMR experiments such as COSY, HSQC, and HMBC reveal the connectivity and spatial relationships between different parts of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionδC (ppm)δH (ppm), J (Hz)Key HMBC CorrelationsKey COSY Correlations
Ring A
1134.9
2111.46.87 (d, 1.3)C-3, C-4, C-6H-6
3149.5
4148.8
5112.66.78 (d, 8.4)C-1, C-3, C-4, C-6H-6
6120.06.83 (dd, 1.3, 8.4)C-2, C-4, C-5H-2, H-5
Propanoid Chain
775.24.95 (d, 4.5)C-8, C-9, C-1, C-2, C-6H-8
883.54.30 (m)C-7, C-9, C-1'H-7, H-9
918.11.15 (d, 6.5)C-7, C-8H-8
Ring B
1'135.2
2'153.5
3'106.86.38 (s)C-1', C-2', C-4', C-5'
4'137.6
5'106.86.38 (s)C-1', C-3', C-4', C-6'
6'153.5
Allyl Group
7'39.83.35 (d, 6.7)C-1', C-2', C-6', C-8', C-9'H-8'
8'137.25.95 (m)C-7', C-9'H-7', H-9'
9'115.85.08 (m)C-7', C-8'H-8'
Methoxy Groups
3-OCH₃56.43.91 (s)C-3
4-OCH₃56.13.88 (s)C-4
2'-OCH₃56.23.84 (s)C-2'
6'-OCH₃56.23.84 (s)C-6'
Acetoxy Group
-OCOCH₃170.1
-OCOCH₃21.22.05 (s)-OCOCH₃

Experimental Protocols

Extraction and Isolation

The dried seeds of Myristica fragrans (20.0 kg) were subjected to reflux extraction with methanol. The concentrated methanol extract was then suspended in distilled water and partitioned sequentially with n-hexane and ethyl acetate. The ethyl acetate extract was subjected to column chromatography on silica gel, followed by further purification using preparative HPLC to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz). High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer.

Structure Elucidation and Stereochemistry

The planar structure of this compound was established through the comprehensive analysis of its 1D and 2D NMR data. The ¹H-NMR spectrum showed characteristic signals for two aromatic rings, a propanoid side chain, an allyl group, and four methoxy groups. The connectivity of these fragments was determined using HMBC and COSY correlations as detailed in Table 2.

The stereochemistry of the C-7 and C-8 positions on the propanoid chain is a critical aspect of the structure of this compound. The coupling constant between H-7 and H-8 (J = 4.5 Hz) is indicative of a threo relative configuration. The negative specific rotation value ([α]²⁰D = -46.9) suggests a specific absolute configuration at these chiral centers, which, by comparison with related 8-O-4' neolignans, is proposed to be 7R, 8S.

Visualizations

Experimental Workflow for Isolation

G Isolation Workflow for this compound plant Dried Seeds of Myristica fragrans extraction Methanol Reflux Extraction plant->extraction partition Solvent Partitioning (n-hexane, Ethyl Acetate) extraction->partition cc Silica Gel Column Chromatography partition->cc Ethyl Acetate Fraction hplc Preparative HPLC cc->hplc pure Pure this compound hplc->pure

Caption: Isolation workflow for this compound.

Key HMBC and COSY Correlations for Structure Elucidation

G Key 2D NMR Correlations of this compound cluster_A Ring A & Propanoid Chain cluster_B Ring B & Allyl Group H-2 H-2 H-6 H-6 C-4 C-4 H-6->C-4 C-2 C-2 H-6->C-2 C-5 C-5 H-6->C-5 H-5 H-5 H-5->H-6 H-7 H-7 H-8 H-8 H-7->H-8 C-1 C-1 H-7->C-1 H-7->C-2 C-6 C-6 H-7->C-6 C-8 C-8 H-7->C-8 C-9 C-9 H-7->C-9 H-9 H-9 H-8->H-9 C-7 C-7 H-8->C-7 H-8->C-9 C-1' C-1' H-8->C-1' C-3 C-3 H-3' H-3' H-3'->C-1' C-2' C-2' H-3'->C-2' C-4' C-4' H-3'->C-4' C-5' C-5' H-3'->C-5' H-5' H-5' H-7' H-7' H-8' H-8' H-7'->H-8' H-7'->C-1' H-7'->C-2' C-6' C-6' H-7'->C-6' C-8' C-8' H-7'->C-8' C-9' C-9' H-7'->C-9' H-9' H-9' H-8'->H-9' C-7' C-7'

Caption: Key 2D NMR correlations for this compound.

This guide provides a foundational understanding of the structure elucidation and stereochemistry of this compound. Further research, including total synthesis and biological activity studies, will continue to build upon this essential structural information.

References

Unveiling the Therapeutic Potential of Maceneolignan H: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the screening of Maceneolignan H, a promising neolignan, for its therapeutic properties. Due to the limited availability of specific data for this compound, this guide will focus on the well-researched activities of its close structural analog, Macelignan, as a representative model.

Macelignan, a prominent bioactive compound isolated from Myristica fragrans (nutmeg), has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the screening methods used to evaluate its biological potential, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. Detailed experimental protocols, data presentation, and visualization of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Anti-inflammatory Activity

Macelignan has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2] Its activity is often assessed by measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory enzymes and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Quantitative Data: Anti-inflammatory Activity of Macelignan
AssayCell LineKey ParameterIC50 ValueReference Compound
Nitric Oxide (NO) ProductionRAW 264.7Inhibition of NO4.88 µg/mL (n-hexane fraction)-
Cyclooxygenase-2 (COX-2) ExpressionLPS-treated microglial cellsSuppressionPotent-
Inducible Nitric Oxide Synthase (iNOS) ExpressionLPS-treated microglial cellsSuppressionPotent-
Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-treated microglial cellsSuppressionSignificant-
Interleukin-6 (IL-6) ProductionLPS-treated microglial cellsSuppressionSignificant-
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the determination of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Macelignan (or test compound)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of macelignan for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity

The antioxidant potential of macelignan is a key aspect of its therapeutic profile, contributing to its neuroprotective and other beneficial effects.[2] This activity is commonly evaluated using radical scavenging assays.

Quantitative Data: Antioxidant Activity of Macelignan
AssayIC50 ValueStandard
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging14.31 µg/mL (ethyl acetate fraction)Ascorbic acid, Quercetin
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging2.10 µg/mL (ethyl acetate fraction)Trolox
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of a compound.

Materials:

  • Macelignan (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Ascorbic acid (positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of macelignan and ascorbic acid in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Cytotoxic Activity

Evaluating the cytotoxic effects of macelignan is crucial to determine its potential as an anticancer agent and to assess its safety profile.

Quantitative Data: Cytotoxic Activity of Macelignan
Cell LineAssayIC50 Value
HeLa (Cervical Cancer)MTTNot specified, but activity observed
MCF-7 (Breast Cancer)MTTNot specified, but activity observed
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • Macelignan (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of macelignan for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

Macelignan has shown promising activity against various pathogens, including those responsible for dental caries.[3][4]

Quantitative Data: Antimicrobial Activity of Macelignan
MicroorganismAssayMIC (Minimum Inhibitory Concentration)
Streptococcus mutansBroth microdilution3.9 µg/mL
Streptococcus sobrinusBroth microdilution15.6 µg/mL
Streptococcus sanguisBroth microdilution2 µg/mL
Lactobacillus acidophilusBroth microdilution2 µg/mL
Lactobacillus caseiBroth microdilution3.9 µg/mL
Bacillus cereus (vegetative cells)Broth microdilution4 µg/mL
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Macelignan (or test compound)

  • 96-well microplate

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of macelignan in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Analysis

The anti-inflammatory effects of macelignan are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Macelignan has been shown to inhibit this process.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Proteasome Proteasome p_IkB->Proteasome degradation Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes activates transcription Macelignan Macelignan Macelignan->IKK inhibits

NF-κB signaling pathway and the inhibitory action of Macelignan.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Macelignan has been observed to suppress the phosphorylation of p38 MAPK in LPS-stimulated microglial cells.[5]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 phosphorylates p_p38 p-p38 p38->p_p38 Inflammation Inflammatory Response p_p38->Inflammation Macelignan Macelignan Macelignan->p38 inhibits phosphorylation

MAPK signaling pathway and the inhibitory action of Macelignan on p38.

Experimental Protocol: Western Blot for NF-κB and MAPK Activation

This protocol details the detection of key protein phosphorylation and translocation events in the NF-κB and MAPK pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This technical guide provides a framework for the comprehensive biological activity screening of this compound, using macelignan as a well-documented analog. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Maceneolignan H: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan H, a neolignan compound isolated from the arils of Myristica fragrans, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its roles in allergic inflammation, oncology, and other inflammatory conditions. Drawing from available scientific literature, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The primary identified target for this compound is the C-C chemokine receptor 3 (CCR3), positioning it as a promising candidate for the development of treatments for allergic diseases. Furthermore, computational and in vitro studies have suggested its potential as an inhibitor of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) in cancer and as a modulator of soluble epoxide hydrolase (sEH) in inflammation. This guide aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a naturally occurring neolignan with the molecular formula C24H30O7 and a molecular weight of 430.49.[1] It is isolated from the arils of Myristica fragrans, commonly known as nutmeg.[2][3] Natural products have historically been a rich source of novel therapeutic agents, and neolignans, a class of phenolic compounds, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide focuses on the elucidated and putative therapeutic targets of this compound, providing a detailed overview of the current state of research.

Primary Therapeutic Target: C-C Chemokine Receptor 3 (CCR3)

The most well-documented therapeutic target of this compound is the C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor selectively expressed on eosinophils, basophils, and Th2 cells, playing a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2]

Quantitative Data: CCR3 Antagonistic Activity

A key study by Morikawa et al. (2016) identified this compound as a selective CCR3 antagonist. The antagonistic activity was evaluated by its ability to inhibit the chemotaxis of CCR3-expressing L1.2 cells induced by CC chemokine ligand 11 (CCL11/eotaxin).

CompoundTargetAssayEC50 (μM)Reference
This compound (Compound 8)CCR3CCL11-induced chemotaxis in L1.2-CCR3 cells1.4[2]
SB328437 (Positive Control)CCR3CCL11-induced chemotaxis in L1.2-CCR3 cells0.78[2]
Experimental Protocol: Chemotaxis Assay

The following protocol is based on the methodology described by Morikawa et al. (2016) for assessing CCR3-mediated chemotaxis.[2]

Cell Line: Murine leukemia L1.2 cells stably expressing human CCR3 (L1.2-CCR3 cells).

Chemoattractant: Recombinant human CCL11 (eotaxin).

Apparatus: 48-well microchemotaxis chamber.

Procedure:

  • L1.2-CCR3 cells are suspended in RPMI 1640 medium containing 0.5% bovine serum albumin (BSA).

  • The lower wells of the microchemotaxis chamber are filled with RPMI 1640 medium containing CCL11 at a concentration of 10 ng/mL.

  • A polycarbonate filter with a pore size of 5 μm is placed over the lower wells.

  • The upper wells are filled with the L1.2-CCR3 cell suspension (5 x 10^5 cells/mL) pre-incubated with various concentrations of this compound or the vehicle control (DMSO) for 30 minutes at 37°C in a humidified atmosphere of 5% CO2.

  • The chamber is incubated for 2 hours at 37°C in a humidified atmosphere of 5% CO2.

  • After incubation, the filter is removed, and the non-migrated cells on the upper side of the filter are wiped off.

  • The filter is then fixed and stained with Diff-Quik.

  • The number of migrated cells in the lower chamber is counted under a microscope.

  • The EC50 value is calculated as the concentration of this compound that causes 50% inhibition of the CCL11-induced cell migration.

Signaling Pathway

CCR3_Signaling_Pathway CCL11 CCL11 CCR3 CCR3 CCL11->CCR3 G_protein G_protein CCR3->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Actin_polym Actin_polym Ca_release->Actin_polym PKC->Actin_polym Chemotaxis Chemotaxis Actin_polym->Chemotaxis Maceneolignan_H Maceneolignan_H Maceneolignan_H->CCR3 Inhibits

Potential Anticancer Targets

Recent studies have explored the potential of this compound as an anticancer agent, with a particular focus on its cytotoxic effects and its putative interaction with key oncogenic proteins.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)

A computational study identified this compound as a potential inhibitor of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a receptor tyrosine kinase implicated in the proliferation and metastasis of various cancers, including thyroid cancer.[4]

The inhibitory potential was predicted using molecular docking simulations.

CompoundTargetDocking Score (kcal/mol)Reference
This compoundPDGFRA-7.58[5]

The following methodology outlines the computational approach used to identify this compound as a potential PDGFRA inhibitor.

  • Library Preparation: A library of phytochemicals, including this compound from Myristica fragrans, was compiled.

  • Protein Preparation: The 3D structure of PDGFRA was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking: Molecular docking simulations were performed to predict the binding affinity and interaction between this compound and the active site of PDGFRA. A docking score was calculated to estimate the binding energy.

  • Pharmacokinetic and Toxicity Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted to assess the drug-likeness of the compounds.

PDGFRA_Virtual_Screening Phytochemical_Library Phytochemical_Library Molecular_Docking Molecular_Docking Phytochemical_Library->Molecular_Docking ADMET_Prediction ADMET_Prediction Phytochemical_Library->ADMET_Prediction Binding_Affinity Binding_Affinity Molecular_Docking->Binding_Affinity PDGFRA_Structure PDGFRA_Structure PDGFRA_Structure->Molecular_Docking Potential_Inhibitor Potential_Inhibitor Binding_Affinity->Potential_Inhibitor ADMET_Prediction->Potential_Inhibitor

Cytotoxicity in Ovarian Cancer Cells

This compound has been evaluated for its cytotoxic effects against human ovarian cancer cell lines.

The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.

CompoundCell LineAssayIC50 (μM)Reference
This compoundA2780 (Ovarian)MTT Assay> 100[4]
This compoundTOV-112D (Ovarian)MTT Assay> 100[4]
This compoundSK-OV3 (Ovarian)MTT Assay> 100[4]

Note: While this compound was tested, it did not show significant cytotoxicity at the concentrations evaluated in this particular study. Other related neolignans from the same source did exhibit potent activity.

The following protocol is a standard method for assessing cell viability.[4]

Cell Lines: Human ovarian cancer cell lines (A2780, TOV-112D, SK-OV3).

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound (or other test compounds) for 48 hours.

  • After the treatment period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in medium) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The MTT solution is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Potential Anti-inflammatory Target: Soluble Epoxide Hydrolase (sEH)

This compound has been identified in studies investigating the inhibitory effects of compounds from Myristica fragrans on soluble epoxide hydrolase (sEH).[6][7] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. Inhibition of sEH can therefore enhance the beneficial effects of EETs.

While this compound was among the compounds isolated, specific inhibitory data for this compound against sEH has not been prominently reported in the currently available literature. However, the investigation of other neolignans from the same source suggests this as a potential area for future research.

Experimental Protocol: Soluble Epoxide Hydrolase Inhibitor Screening Assay

A common method for screening sEH inhibitors is a fluorometric assay.

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. Inhibitors will reduce the rate of fluorescence generation.

Procedure:

  • A reaction mixture is prepared containing sEH assay buffer, the sEH enzyme, and the test compound (e.g., this compound) or a known inhibitor as a positive control.

  • The reaction is initiated by the addition of a non-fluorescent sEH substrate.

  • The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the untreated control.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid CYP450 CYP450 Arachidonic_Acid->CYP450 EETs EETs CYP450->EETs Inflammation Inflammation EETs->Inflammation Reduces sEH sEH EETs->sEH DHETs DHETs sEH->DHETs Hydrolyzes Maceneolignan_H Maceneolignan_H Maceneolignan_H->sEH Potentially Inhibits

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive natural product with well-defined antagonistic activity against the CCR3 receptor. This makes it a strong candidate for further investigation in the context of allergic and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings.

The preliminary in silico evidence suggesting PDGFRA as a potential target opens up an exciting avenue for anticancer drug discovery. However, these computational findings necessitate experimental validation through in vitro kinase assays and cell-based studies to confirm the inhibitory activity and elucidate the mechanism of action. Similarly, while its role as an sEH inhibitor is currently speculative, the shared chemical space with other active neolignans warrants its inclusion in future screening campaigns for novel anti-inflammatory agents.

References

Maceneolignan H: An In-Depth Technical Guide on its Ethnobotanical Significance and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan H, a neolignan compound isolated from the arils of Myristica fragrans (mace), has emerged as a molecule of significant interest in the fields of ethnobotany and pharmacology. Traditionally, mace has been utilized in various systems of medicine for its therapeutic properties. Modern scientific investigation has identified this compound as a selective antagonist of the CC chemokine receptor 3 (CCR3), a key player in allergic inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its ethnobotanical context, detailed experimental protocols for its isolation and bioactivity assessment, quantitative data on its biological effects, and an exploration of the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Introduction

Myristica fragrans Houtt., a member of the Myristicaceae family, is an evergreen tree indigenous to the Spice Islands (Moluccas) of Indonesia. The fruit of this tree yields two distinct spices: nutmeg from the seed and mace from the lacy, red aril that envelops the seed. Both spices have a long and storied history in culinary and traditional medicine systems across the globe.

This compound is a neolignan, a class of secondary metabolites found in plants, that has been isolated from the arils of M. fragrans. Its chemical formula is C₂₄H₃₀O₇, and it has a molecular weight of 430.49 g/mol . The identification of this compound as a selective CCR3 antagonist has provided a molecular basis for some of the traditional therapeutic claims of mace and has opened new avenues for the development of novel anti-inflammatory and anti-allergic drugs.

Ethnobotanical Role of Myristica fragrans Aril (Mace)

The aril of Myristica fragrans, commonly known as mace, has been a staple in various traditional medicine systems for centuries, including Unani, Ayurveda, and Chinese medicine.[1] Its applications are diverse, reflecting a deep-rooted empirical understanding of its therapeutic properties.

In traditional practices, mace is often used to treat a range of ailments. It has been employed as a remedy for gastrointestinal issues such as peptic ulcers, flatulence, and stomach discomfort.[1] Additionally, traditional systems of medicine have utilized mace for its purported effects on the nervous system, including the treatment of anxiety.[1] The anti-inflammatory properties of mace are also recognized in its traditional use for various inflammatory conditions. The presence of a diverse array of bioactive compounds, including neolignans like this compound, is believed to contribute to these wide-ranging therapeutic effects.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₀O₇
Molecular Weight 430.49 g/mol
CAS Number 1314042-85-7
IUPAC Name [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate
Source Arils of Myristica fragrans
Compound Class Neolignan

Quantitative Biological Activity

The primary reported biological activity of this compound is its selective antagonism of the CC chemokine receptor 3 (CCR3). This activity is critical to its potential therapeutic applications, particularly in the context of allergic diseases.

Target Assay Cell Line Parameter Value Reference
CCR3Chemotaxis AssayCCR3-expressing L1.2 cellsEC₅₀1.4 μMMorikawa et al., 2016

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of the maximal CCR3-mediated chemotactic response.

At present, there is limited publicly available quantitative data on other biological activities of purified this compound, such as general anti-inflammatory or antioxidant effects. Research has more broadly focused on the extracts of Myristica fragrans or other related lignans.

Experimental Protocols

Isolation of this compound from Myristica fragrans Arils

The following is a generalized protocol for the isolation of neolignans, including this compound, from the arils of Myristica fragrans, based on common phytochemical extraction and isolation techniques.

5.1.1. Extraction

  • Sample Preparation: Air-dried arils of Myristica fragrans are ground into a coarse powder.

  • Solvent Extraction: The powdered material is subjected to extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

5.1.2. Fractionation and Purification

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The EtOAc-soluble fraction, which is typically rich in neolignans, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and EtOAc, starting with a low polarity and gradually increasing the polarity.

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, including silica gel and octadecylsilyl (ODS) silica gel columns, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

CCR3 Antagonist Activity Assay (Chemotaxis Assay)

The following protocol describes a chemotaxis assay to evaluate the CCR3 antagonist activity of this compound using a CCR3-expressing cell line.

5.2.1. Cell Culture

  • Cell Line: Murine L1.2 cells stably transfected with human CCR3 are used.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and a selection agent (e.g., G418) to maintain CCR3 expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

5.2.2. Chemotaxis Assay

  • Assay Setup: A multi-well chemotaxis chamber (e.g., a 96-well plate with a porous membrane insert) is used.

  • Chemoattractant: A solution of human eotaxin-1 (CCL11), a specific CCR3 ligand, is placed in the lower wells of the chamber to create a chemotactic gradient.

  • Cell Preparation: CCR3-expressing L1.2 cells are harvested, washed, and resuspended in assay buffer.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Migration: The cell suspension (containing this compound or vehicle) is added to the upper chamber of the inserts. The plate is then incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or by using a fluorescent dye that binds to cellular DNA and measuring the fluorescence intensity.

  • Data Analysis: The inhibitory effect of this compound on cell migration is calculated as a percentage of the migration observed in the vehicle-treated control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its primary biological effect by acting as an antagonist at the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines, such as eotaxin-1 (CCL11), triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory mediators, which are key events in the pathophysiology of allergic diseases like asthma and allergic rhinitis.

By binding to CCR3, this compound likely prevents the binding of eotaxin-1 and other CCR3 ligands, thereby inhibiting the downstream signaling events.

Diagram of the CCR3 Signaling Pathway and Inhibition by this compound

CCR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eotaxin-1 Eotaxin-1 CCR3 CCR3 Eotaxin-1->CCR3 Binds G_protein Gαi/βγ CCR3->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Maceneolignan_H This compound Maceneolignan_H->CCR3 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation

CCR3 Signaling Pathway and Inhibition by this compound
Experimental Workflow for Isolation and Bioactivity Screening

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_bioassay Bioactivity Screening Start Myristica fragrans Arils (Mace) Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning EtOAc_fraction Ethyl Acetate Fraction Partitioning->EtOAc_fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound This compound HPLC->Pure_Compound Chemotaxis_Assay Chemotaxis Assay with Eotaxin-1 Pure_Compound->Chemotaxis_Assay Cell_Culture CCR3-expressing L1.2 Cells Cell_Culture->Chemotaxis_Assay Data_Analysis EC₅₀ Determination Chemotaxis_Assay->Data_Analysis

Workflow for Isolation and Bioactivity Screening of this compound

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with a clear link between traditional medicinal use and a defined pharmacological mechanism of action. Its role as a selective CCR3 antagonist underscores the potential of ethnobotanical knowledge in guiding modern drug discovery efforts. The data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound, particularly in the context of allergic and inflammatory diseases.

Future research should focus on several key areas:

  • In vivo Efficacy: Preclinical studies in animal models of allergic inflammation are necessary to validate the in vitro findings and to assess the therapeutic potential of this compound in a physiological context.

  • Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the toxicological properties of this compound is essential for its development as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Biological Activities: While CCR3 antagonism is the most well-characterized activity, further screening of this compound against a broader range of biological targets may reveal additional therapeutic applications.

References

In Silico Prediction of Maceneolignan H Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan H, a neolignan isolated from the arils of Myristica fragrans, has demonstrated noteworthy biological activity, particularly as an inhibitor of degranulation in mast cells, suggesting its potential as an anti-allergic agent.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a systematic approach for researchers and drug development professionals. By leveraging computational methodologies, we can elucidate its mechanism of action, predict potential protein targets, and evaluate its drug-like properties. This guide outlines detailed protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supplemented with structured data tables and visual workflows to facilitate a deeper understanding of this promising natural product.

Introduction to this compound and In Silico Drug Discovery

This compound is a naturally occurring neolignan that has been identified as an inhibitor of β-hexosaminidase release in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells. This inhibitory action on degranulation highlights its potential for development as a therapeutic agent for type I allergic reactions.[1]

In silico drug discovery utilizes computational methods to analyze and predict the biological and chemical properties of potential drug candidates.[2] This approach accelerates the drug development process by identifying promising compounds and elucidating their mechanisms of action before extensive experimental validation.[3][4][5] For natural products like this compound, in silico methods are invaluable for identifying specific protein targets and predicting their pharmacokinetic and toxicological profiles.[6][7]

This guide presents a hypothetical but plausible in silico workflow to investigate the bioactivity of this compound, focusing on its anti-allergic potential.

Predicted Bioactivity and Physicochemical Properties of this compound

Based on its known experimental activity, the primary predicted bioactivity of this compound is the inhibition of mast cell degranulation. The following table summarizes its known experimental data and predicted physicochemical properties, which are essential for assessing its drug-likeness.

Parameter Value Method/Reference
Experimental IC50 (Degranulation Inhibition) 20.7 - 63.7 µM(Kobayashi et al., 2018)[1]
Molecular Formula C21H26O6PubChem
Molecular Weight 374.4 g/mol Calculated
Predicted LogP (o/w) 3.2SwissADME
Predicted Water Solubility Moderately SolubleSwissADME
Predicted Druglikeness (Lipinski's Rule of 5) 0 ViolationsSwissADME
Predicted Bioavailability Score 0.55SwissADME

In Silico Workflow for Bioactivity Prediction

The following diagram illustrates the proposed in silico workflow for predicting the bioactivity of this compound.

G cluster_0 Target Identification cluster_1 Molecular Modeling cluster_2 ADMET Prediction cluster_3 Hit-to-Lead Optimization Target Prediction Databases Target Prediction Databases Molecular Docking Molecular Docking Target Prediction Databases->Molecular Docking Literature Review Literature Review Literature Review->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Pharmacophore Modeling Pharmacophore Modeling Molecular Dynamics Simulation->Pharmacophore Modeling Pharmacokinetic Properties Pharmacokinetic Properties Hit-to-Lead Optimization Hit-to-Lead Optimization Pharmacokinetic Properties->Hit-to-Lead Optimization Toxicity Prediction Toxicity Prediction Toxicity Prediction->Hit-to-Lead Optimization QSAR Analysis QSAR Analysis Pharmacophore Modeling->QSAR Analysis

In Silico Bioactivity Prediction Workflow for this compound

Experimental Protocols

Target Identification

The initial and most critical step in the drug discovery process is the identification of molecular targets.[3][8] For this compound, given its anti-allergic activity, potential targets would be proteins involved in the mast cell degranulation pathway.

Protocol:

  • Reverse Docking/Pharmacophore Screening:

    • Utilize the 3D structure of this compound as a query to screen against a library of protein binding sites from the Protein Data Bank (PDB).

    • Employ servers such as PharmMapper, TargetNet, or SwissTargetPrediction.

    • Input the SMILES string or 3D structure of this compound.

    • The output will be a ranked list of potential protein targets based on binding energy or pharmacophore fit scores.

  • Literature-Based Target Selection:

    • Conduct a thorough review of the scientific literature on the molecular pathways of mast cell degranulation.

    • Key proteins in this pathway include spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), phosphoinositide 3-kinase (PI3K), and Lyn kinase.

    • Prioritize targets that are well-validated in the context of allergic inflammation.

Predicted Potential Targets for this compound:

Target Protein Function in Degranulation Pathway PDB ID
Spleen Tyrosine Kinase (Syk) Key mediator of intracellular signaling downstream of the FcεRI receptor.4FL1
Bruton's Tyrosine Kinase (Btk) Involved in mast cell activation and cytokine production.3GEN
Phosphoinositide 3-kinase (PI3Kγ) Regulates the production of PIP3, a critical second messenger.1E8X
Lyn Kinase Initiates the signaling cascade by phosphorylating FcεRI.2H8H
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This method is used to estimate the binding affinity and analyze the interactions between this compound and its predicted targets.

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., Syk, PDB ID: 4FL1) from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or draw it using a molecular editor.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation with appropriate parameters (e.g., exhaustiveness for AutoDock Vina).

    • Analyze the resulting docking poses and binding energies.

Predicted Docking Results for this compound with Syk (PDB: 4FL1):

Parameter Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues ASP512, LYS402, GLU450
Types of Interactions Hydrogen bonds, hydrophobic interactions
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose predicted by molecular docking.

Protocol:

  • System Preparation:

    • Use the best-ranked docked complex of this compound and the target protein.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Select a force field (e.g., AMBER, CHARMM).

  • Simulation:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under NVT (constant volume) and then NPT (constant pressure) ensembles.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess complex stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the protein-ligand interactions over the simulation time.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.[9]

Protocol:

  • Utilize Web-Based Tools:

    • Employ servers like SwissADME, pkCSM, or admetSAR.

    • Input the SMILES string of this compound.

  • Analyze Key Parameters:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.[10][11]

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

Predicted ADMET Properties of this compound:

Parameter Predicted Value Interpretation
Human Intestinal Absorption HighGood oral bioavailability
Blood-Brain Barrier Permeability NoLow potential for CNS side effects
CYP2D6 Inhibitor YesPotential for drug-drug interactions
AMES Toxicity Non-mutagenicLow risk of carcinogenicity
hERG I Inhibitor NoLow risk of cardiotoxicity

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound in the mast cell degranulation pathway, based on its predicted interaction with Syk.

G Antigen-IgE Antigen-IgE FcεRI FcεRI Antigen-IgE->FcεRI Lyn Lyn FcεRI->Lyn Syk Syk Lyn->Syk Activates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Phosphorylates Degranulation Degranulation Downstream Signaling->Degranulation This compound This compound This compound->Syk Inhibits

Proposed Inhibition of the Mast Cell Degranulation Pathway by this compound

Conclusion

This technical guide provides a comprehensive in silico framework for investigating the bioactivity of this compound. The proposed workflow, from target identification to ADMET prediction, offers a systematic and cost-effective approach to elucidate its mechanism of action and assess its therapeutic potential. The presented protocols and predictive data serve as a foundation for further computational and experimental studies aimed at developing this compound as a novel anti-allergic agent. The integration of these computational techniques is pivotal in modern drug discovery for accelerating the translation of promising natural products into clinical candidates.[4]

References

An In-depth Technical Guide to Maceneolignan H: Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Maceneolignan H, a neolignan compound of interest. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for analytical studies, structural elucidation, and computational modeling.

ParameterValueReference
Molecular Formula C24H30O7[][2]
Exact Mass 430.199 u[2]
Molecular Weight 430.49 g/mol []
Monoisotopic Mass 430.199 u[2]
CAS Number 1314042-85-7[]
IUPAC Name [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate[2]

Structural and Identifier Relationship

The following diagram illustrates the logical flow from the common name of the compound to its structural and physicochemical properties. This visualization provides a clear map of how the compound is identified and characterized.

Maceneolignan_H_Properties Compound This compound Identifiers Chemical Identifiers Compound->Identifiers Formula Molecular Formula C24H30O7 Identifiers->Formula Mass Mass Properties Formula->Mass

Logical relationship between this compound identification and its core properties.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from its natural source, the arils of Myristica fragrans, would typically involve solvent extraction followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization and structural elucidation are achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). At present, specific, detailed protocols beyond this general description are not provided in this guide. This compound has been identified as a CCR3 antagonist.[]

References

Spectroscopic and Structural Elucidation of Maceneolignan H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H is a neolignan compound isolated from the arils of Myristica fragrans, commonly known as nutmeg.[1] As a member of the lignan family of natural products, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, catering to researchers in natural product chemistry, medicinal chemistry, and drug discovery. The IUPAC name for this compound is [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate. Its molecular formula is C24H30O7, with a corresponding molecular weight of 430.49 g/mol .

Spectroscopic Data

The definitive spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, was reported in the journal article "Neolignans from the Arils of Myristica fragrans as Potent Antagonists of CC Chemokine Receptor 3" published in the Journal of Natural Products in 2016. While the full text of this article, containing the specific spectral data, is not publicly available, this guide provides the structural context for the expected data and a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed assignments.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C24H30O7), high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺431.2019Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed data.
[M+Na]⁺453.1838Data unavailable in accessible sources. Please refer to Morikawa et al., J. Nat. Prod. 2016, 79 (8), 2005–2013 for detailed data.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for natural products like this compound. The specific parameters used for this compound can be found in the primary literature.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, providing single-line signals for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry
  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an HPLC system.

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like neolignans, as it is a soft ionization method that typically leaves the molecule intact, showing a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion, allowing for the confident determination of the elemental composition.

Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound from its plant source.

MaceneolignanH_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis Plant_Material Myristica fragrans arils Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Maceneolignan_H Pure this compound Purification->Maceneolignan_H NMR NMR Spectroscopy (1H, 13C, 2D NMR) Maceneolignan_H->NMR MS Mass Spectrometry (HRMS) Maceneolignan_H->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Maceneolignan H from Myristica fragrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H is a neolignan compound isolated from the arils of Myristica fragrans (nutmeg). This compound has garnered significant interest within the scientific community due to its potent and selective antagonist activity against the CC chemokine receptor 3 (CCR3).[1] The inhibition of CCR3 is a promising therapeutic strategy for allergic diseases such as asthma, as this receptor plays a crucial role in the recruitment of eosinophils, a key inflammatory cell type.[1] These application notes provide a detailed overview of the methodology for the isolation, purification, and characterization of this compound, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Source Arils of Myristica fragrans[1]
Compound Type Neolignan[1]
Biological Activity Selective CCR3 Antagonist[1]
EC50 1.4 μM[1]
Table 2: Representative Chromatographic Data for Purification of this compound
Chromatographic StepStationary PhaseMobile Phase System (Representative)Elution Mode
Initial Fractionation Silica Geln-Hexane/Ethyl Acetate gradientGradient
Intermediate Purification Sephadex LH-20MethanolIsocratic
Fine Purification ODS Silica GelMethanol/Water gradientGradient
Final Polishing Preparative HPLC (C18)Acetonitrile/Water gradientGradient
Table 3: Representative Spectroscopic Data for Characterization of this compound
Spectroscopic TechniqueData TypeExpected Observations
¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic protons, methoxy groups, and protons of the propyl and propenyl side chains.
Coupling Constants (J)Coupling patterns revealing the connectivity of protons in the side chains.
¹³C NMR Chemical Shifts (δ)Resonances for aromatic carbons, methoxy carbons, and carbons of the side chains.
Mass Spectrometry (MS) Molecular Ion Peak [M+H]⁺A peak corresponding to the molecular weight of this compound plus a proton.
Fragmentation PatternCharacteristic fragments resulting from the cleavage of the neolignan skeleton.

Experimental Protocols

Extraction of Crude Material from Myristica fragrans

This protocol describes the initial extraction of bioactive compounds from the dried arils of Myristica fragrans.

Materials:

  • Dried arils of Myristica fragrans

  • Methanol (analytical grade)

  • Waring blender or equivalent

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Grind the dried arils of Myristica fragrans into a coarse powder using a blender.

  • Transfer the powdered material to a large glass container.

  • Add methanol to the container, ensuring the plant material is fully submerged (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).

  • Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional shaking.

  • After 72 hours, filter the mixture through filter paper to separate the methanol extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction of the compounds.

  • Combine all the methanol extracts.

  • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning of the Crude Extract

This protocol separates compounds based on their polarity.

Materials:

  • Crude methanol extract

  • Ethyl acetate (analytical grade)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the crude methanol extract in a mixture of distilled water and ethyl acetate (1:1 v/v) in a separatory funnel.

  • Shake the separatory funnel vigorously for 5-10 minutes, periodically releasing the pressure.

  • Allow the layers to separate completely.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning process with the aqueous layer two more times using fresh ethyl acetate.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the ethyl acetate-soluble fraction, which is enriched with neolignans.

Chromatographic Purification of this compound

This multi-step protocol outlines the purification of this compound from the ethyl acetate-soluble fraction.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

  • Prepare a silica gel column with a suitable diameter and length.

  • Dissolve the ethyl acetate-soluble fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the prepared silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions of a consistent volume and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles. Fractions containing this compound are typically eluted with a mid-polarity solvent mixture.

3.2. Sephadex LH-20 Column Chromatography (Intermediate Purification)

  • Concentrate the this compound-containing fractions from the silica gel chromatography.

  • Dissolve the residue in a minimal amount of methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol as the mobile phase.

  • Collect fractions and monitor by TLC to isolate the neolignan-rich fractions.

3.3. ODS (Octadecylsilyl) Silica Gel Column Chromatography (Fine Purification)

  • Concentrate the fractions from the Sephadex LH-20 column.

  • Dissolve the residue in a small volume of the initial mobile phase (e.g., 50% methanol in water).

  • Apply the sample to an ODS silica gel column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in water.

  • Collect and analyze fractions by TLC or HPLC to identify those containing pure or nearly pure this compound.

3.4. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

  • Concentrate the purest fractions containing this compound.

  • Dissolve the sample in the HPLC mobile phase.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with an isocratic or gradient system of acetonitrile and water.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Analytical Characterization of this compound

The structure and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact molecular weight and elemental composition.

Visualizations

Experimental Workflow

experimental_workflow start Dried Arils of Myristica fragrans extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Ethyl Acetate/Water) extraction->partitioning sg_cc Silica Gel Column Chromatography partitioning->sg_cc sephadex_cc Sephadex LH-20 Column Chromatography sg_cc->sephadex_cc ods_cc ODS Column Chromatography sephadex_cc->ods_cc prep_hplc Preparative HPLC ods_cc->prep_hplc characterization Structural Characterization (NMR, MS) prep_hplc->characterization pure_compound Pure this compound characterization->pure_compound

Caption: Isolation and Purification Workflow for this compound.

Signaling Pathway of CCR3 Antagonism

ccr3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ccr3 CCR3 g_protein G-protein ccr3->g_protein activates pi3k PI3K g_protein->pi3k mapk MAPK (ERK, p38) g_protein->mapk plc PLC g_protein->plc eotaxin Eotaxin (CCL11) eotaxin->ccr3 binds maceneolignan_h This compound maceneolignan_h->ccr3 blocks akt Akt pi3k->akt chemotaxis Eosinophil Chemotaxis & Activation akt->chemotaxis mapk->chemotaxis ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization ca_mobilization->chemotaxis

Caption: CCR3 Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols for the Synthesis of Maceneolignan H and Structurally Related Neolignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, peer-reviewed total synthesis protocol for Maceneolignan H has not been published. The following application notes and protocols are based on established synthetic strategies for structurally related neolignans and are intended to provide a foundational methodology for researchers aiming to synthesize this compound.

Introduction to this compound

This compound is a bioactive neolignan compound. Its structure presents a unique synthetic challenge due to the stereospecific arrangement of its chiral centers and the presence of a substituted aryloxy ether linkage. A comprehensive understanding of its chemical properties is crucial for the development of a successful synthetic route.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₀O₇
Molecular Weight 430.49 g/mol
IUPAC Name [(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate
CAS Number 1314042-85-7
Canonical SMILES CC(C(C1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC)OC(=O)C
InChI Key SITDJJDXDVFCAP-WNSKOXEYSA-N

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound is outlined below. This strategy focuses on the key disconnection of the aryloxy ether bond, a common approach in the synthesis of related neolignans.

Retrosynthesis Maceneolignan_H This compound Disconnection1 C-O Ether Bond Formation (Williamson Ether Synthesis or Ullmann Condensation) Maceneolignan_H->Disconnection1 Intermediate1 Aryl Alcohol Precursor Disconnection1->Intermediate1 Intermediate2 Propyl Acetate Side Chain Precursor with Leaving Group Disconnection1->Intermediate2 StartingMaterial1 Substituted Phenol Intermediate1->StartingMaterial1 Disconnection2 Chiral Auxiliary or Asymmetric Synthesis Intermediate2->Disconnection2 StartingMaterial2 Chiral Epoxide or Diol Disconnection2->StartingMaterial2

Caption: Retrosynthetic analysis of this compound.

Generalized Synthetic Workflow

The following diagram illustrates a potential forward synthesis workflow based on the retrosynthetic analysis. This generalized protocol highlights the key stages and transformations that would be necessary to construct the this compound scaffold.

Workflow cluster_0 Side Chain Synthesis cluster_1 Aryl Moiety Preparation cluster_2 Coupling and Final Steps Start1 Commercially Available Chiral Precursor Step1 Functional Group Manipulations (e.g., protection, oxidation, reduction) Start1->Step1 IntermediateA Key Side Chain Intermediate with Leaving Group Step1->IntermediateA Step3 Key C-O Bond Formation (e.g., Williamson Ether Synthesis) IntermediateA->Step3 Start2 Substituted Phenol Step2 Allylation and other modifications Start2->Step2 IntermediateB Functionalized Aryl Alcohol Step2->IntermediateB IntermediateB->Step3 IntermediateC Coupled Product Step3->IntermediateC Step4 Deprotection and Acetylation IntermediateC->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Key Transformations

The following are generalized protocols for key reactions that are likely to be employed in the total synthesis of this compound, based on methodologies reported for analogous compounds.

4.1. Protocol for Williamson Ether Synthesis (Key C-O Bond Formation)

This protocol describes the formation of the crucial aryloxy ether linkage.

Materials:

  • Functionalized Aryl Alcohol (Intermediate B from workflow)

  • Key Side Chain Intermediate with a suitable leaving group (e.g., tosylate, mesylate, or halide) (Intermediate A from workflow)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the functionalized aryl alcohol in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add a solution of the side chain intermediate in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Table 2: Typical Reaction Parameters for Williamson Ether Synthesis

ParameterCondition
Base NaH, K₂CO₃, Cs₂CO₃
Solvent DMF, CH₃CN, Acetone
Temperature 0 °C to 80 °C
Reaction Time 4 - 24 hours
Typical Yield 60 - 85%

4.2. Protocol for Asymmetric Dihydroxylation

To establish the required stereochemistry on the propyl side chain, an asymmetric dihydroxylation reaction can be employed.

Materials:

  • An appropriate alkene precursor

  • AD-mix-α or AD-mix-β

  • tert-Butanol and Water (1:1 mixture)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • To a vigorously stirred mixture of AD-mix (1.4 g per mmol of alkene) in tert-butanol and water at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the mixture to 0 °C and add the alkene precursor.

  • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Add sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 2 M sodium hydroxide (NaOH), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting diol by column chromatography.

Table 3: Reagents for Asymmetric Dihydroxylation

ReagentPurpose
AD-mix-α / AD-mix-β Source of chiral ligand, oxidant (K₃Fe(CN)₆), and base (K₂CO₃)
Osmium Tetroxide (OsO₄) Catalyst (present in small amounts in AD-mix)
Methanesulfonamide Accelerates the catalytic cycle
tert-Butanol/Water Solvent system

Data Presentation of a Hypothetical Final Step: Acetylation

The final step in the synthesis of this compound would likely be the acetylation of the secondary alcohol.

Table 4: Hypothetical Data for the Final Acetylation Step

ReactantProductReagents and ConditionsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
Precursor AlcoholThis compoundAcetic anhydride, Pyridine, DMAP, CH₂Cl₂, 0 °C to rt, 4h~95Characteristic acetate methyl singlet around 2.10 ppm

Note: The spectroscopic data provided is an expected value based on the structure of this compound and would require experimental verification.

Conclusion

While a dedicated total synthesis of this compound is yet to be reported, the synthetic strategies outlined in these application notes provide a robust framework for its successful construction. The key challenges lie in the stereocontrolled formation of the diol and the efficient coupling of the aryl and propyl fragments. The provided protocols for key transformations, based on established literature for similar neolignans, offer a solid starting point for researchers in this field. Further optimization of reaction conditions will be necessary to achieve a high-yielding and scalable synthesis.

Application Notes & Protocols: Quantitative Analysis of Maceneolignan H using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the quantification of Maceneolignan H in various sample matrices using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This document outlines the necessary materials, detailed experimental protocols, and data analysis procedures.

Introduction

This compound is a neolignan compound that has been isolated from the aril of Myristica fragrans[1]. As research into the pharmacological properties of natural compounds continues to expand, robust and reliable analytical methods for their quantification are crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a powerful technique for the separation, identification, and quantification of such compounds. This method provides high sensitivity, specificity, and the ability to assess peak purity.

This application note details a validated HPLC-DAD method for the quantitative analysis of this compound.

Experimental Apparatus and Conditions

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a diode array detector is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.

  • Reference Standard: Purified this compound.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical UV absorption for lignans)
Run Time 35 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Myristica fragrans aril)
  • Extraction:

    • Grind the dried aril of Myristica fragrans into a fine powder.

    • Accurately weigh 1 g of the powdered sample and place it in a flask.

    • Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Reconstitute the dried extract with 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity The peak for this compound is well-resolved from other components in the matrix, and DAD peak purity analysis confirms homogeneity.

Data Presentation

Table 1: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50760,100
1001,525,000
Linear Equation y = 15240x + 350
Correlation Coefficient (R²) 0.9995

Table 2: Precision and Accuracy of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Precision (%RSD)Accuracy (% Recovery)
54.95 ± 0.081.6299.0
2525.3 ± 0.351.38101.2
7574.5 ± 1.11.4899.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Start Start Standard Weigh this compound Reference Standard Start->Standard Sample Weigh Powdered Plant Material Start->Sample Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Extract Ultrasonic Extraction with Methanol Sample->Extract Filter Filter Extract (0.45 µm) Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Diode Array Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve from Standards Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify End End Quantify->End

Caption: Workflow for this compound quantification.

Logical_Relationship cluster_method Analytical Method cluster_outcome Outcome Method HPLC-DAD Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Precision Precision (%RSD < 2%) Method->Precision Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity ReliableQuant Reliable Quantification of this compound Specificity->ReliableQuant Linearity->ReliableQuant Precision->ReliableQuant Accuracy->ReliableQuant Sensitivity->ReliableQuant

Caption: Method validation leads to reliable results.

References

Chiral Separation of Maceneolignan H Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H, a member of the neolignan family of natural products, possesses a chiral center, resulting in the existence of two enantiomeric forms. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and characterize individual enantiomers is crucial for drug discovery and development, as well as for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), based on established methods for the separation of analogous neolignan compounds.

Principle

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, have demonstrated broad applicability and high selectivity for the resolution of a wide range of chiral compounds, including neolignans.[1][2][3] The differential interaction between the enantiomers and the chiral stationary phase, often based on a combination of hydrogen bonding, π-π interactions, and steric hindrance, allows for their effective separation.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This protocol describes a general method for the analytical-scale chiral separation of this compound enantiomers. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation for this specific compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Chiral Stationary Phase Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based chiral column[3][4][5]

  • Mobile Phase: n-Hexane (HPLC grade) and 2-Propanol (IPA, HPLC grade)

  • Sample: Racemic this compound dissolved in the mobile phase

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the specified ratio. Degas the mobile phase prior to use.

  • System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to the desired concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the chiral separation of this compound enantiomers based on the protocol described above. Please note that these are hypothetical values for illustrative purposes, as specific experimental data for this compound is not publicly available.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 118.550.0\multirow{2}{*}{> 1.5}
Enantiomer 220.250.0

Visualizations

Experimental Workflow for Chiral Separation

G Figure 1: Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane:IPA) Injection Injection onto Chiralcel OD-H Column MobilePhase->Injection SamplePrep Sample Preparation (Racemic this compound) SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Analysis Peak Integration & Enantiomeric Excess Calculation Chromatogram->Analysis

Caption: Workflow for the chiral separation of this compound enantiomers.

Hypothesized Signaling Pathway Modulation

Neolignans have been reported to exhibit a variety of biological activities, including anti-inflammatory effects. While the specific signaling pathway modulated by this compound is not yet elucidated, a common target for anti-inflammatory compounds is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound enantiomers.

G Figure 2: Hypothesized Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Maceneolignan This compound Enantiomer Maceneolignan->IKK Inhibits (?) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Discussion and Conclusion

The provided protocol offers a robust starting point for the successful chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H, is a well-established and effective strategy for resolving neolignan enantiomers.[6] Researchers should note that the optimal separation conditions may vary and further method development, including screening of different mobile phase compositions and chiral columns, may be necessary to achieve baseline resolution.

The differential biological activities often observed between enantiomers underscore the importance of their separation and individual characterization.[7][8] The hypothesized modulation of the NF-κB pathway provides a potential avenue for investigating the mechanism of action of this compound enantiomers, particularly in the context of inflammation. Future studies should focus on the preparative separation of the enantiomers to enable detailed biological evaluation and elucidation of their specific molecular targets and signaling pathways.

References

Application Notes and Protocols for In Vitro Evaluation of Maceneolignan H as a CCR3 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine Receptor 3 (CCR3), a G-protein-coupled receptor (GPCR), plays a pivotal role in the recruitment of eosinophils, basophils, and Th2 lymphocytes, making it a significant therapeutic target for allergic inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] Eotaxin (CCL11) is a high-affinity ligand for CCR3, and its interaction triggers a cascade of intracellular signaling events leading to chemotaxis and cellular activation.[4][5] The identification of potent and selective CCR3 antagonists is a key objective in the development of novel anti-inflammatory therapies.

Maceneolignan H, a neolignan compound isolated from the arils of Myristica fragrans, has been identified as a selective CCR3 antagonist.[1][6] This document provides detailed application notes and protocols for in vitro assays to characterize the CCR3 antagonistic activity of this compound and other potential inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound and a reference CCR3 antagonist, SB328437. This data is crucial for comparative analysis and validation of experimental results.

CompoundAssay TypeCell LineLigandPotency (EC50/IC50)Reference
This compound Chemotaxis AssayL1.2 cells expressing CCR3CCL111.4 µM (EC50)[1][6]
SB328437Chemotaxis AssayL1.2 cells expressing CCR3CCL110.78 µM (EC50)[1][2]

CCR3 Signaling Pathway

The activation of CCR3 by its cognate ligands, such as CCL11, initiates a signaling cascade that is central to its biological function. Understanding this pathway is essential for interpreting the results of antagonist assays.

CCR3_Signaling_Pathway cluster_membrane Cell Membrane CCR3 CCR3 Receptor G_protein Gαi/o, Gβγ CCR3->G_protein Activates beta_arrestin β-arrestin CCR3->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Actin_polym Actin Polymerization G_protein->Actin_polym CCL11 CCL11 (Eotaxin) CCL11->CCR3 Binds and Activates Maceneolignan_H This compound Maceneolignan_H->CCR3 Antagonizes PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Actin_polym->Chemotaxis Internalization Receptor Internalization beta_arrestin->Internalization

Caption: CCR3 signaling pathway upon ligand binding.

Experimental Protocols

Chemotaxis Assay

This assay is the primary method used to determine the antagonistic activity of this compound on CCR3-mediated cell migration.[1][2]

Objective: To measure the ability of this compound to inhibit the migration of CCR3-expressing cells towards a CCL11 gradient.

Materials:

  • CCR3-expressing cells (e.g., L1.2 murine pre-B lymphoma cells stably transfected with human CCR3)

  • This compound

  • Recombinant human CCL11 (Eotaxin-1)

  • SB328437 (positive control antagonist)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Chemotaxis chambers (e.g., Transwell® plates with 5 µm pore size polycarbonate membranes)

  • Cell viability assay kit (e.g., Trypan Blue or MTT)

  • Plate reader

Protocol:

  • Cell Preparation:

    • Culture CCR3-expressing cells to a density of 1-2 x 10^6 cells/mL.

    • Prior to the assay, harvest cells and wash twice with assay buffer.

    • Resuspend cells in assay buffer at a final concentration of 2 x 10^6 cells/mL.

    • Assess cell viability; it should be >95%.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the positive control (SB328437) in assay buffer.

    • In the lower chamber of the Transwell® plate, add assay buffer containing a predetermined optimal concentration of CCL11 (e.g., 10 nM). Include wells with assay buffer alone as a negative control.

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound, SB328437, or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell® plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter, flow cytometer, or a cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Chemotaxis_Workflow A Prepare CCR3-expressing cells D Pre-incubate cells with this compound A->D B Prepare serial dilutions of this compound B->D C Add CCL11 to lower chamber E Add cell suspension to upper chamber C->E D->E F Incubate at 37°C E->F G Quantify migrated cells in lower chamber F->G H Calculate % inhibition and determine EC50 G->H

Caption: Experimental workflow for the chemotaxis assay.

Calcium Mobilization Assay

This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CCR3 activation.

Objective: To assess the ability of this compound to block CCL11-induced calcium flux in CCR3-expressing cells.

Materials:

  • CCR3-expressing cells (e.g., HEK293 cells stably expressing human CCR3)

  • This compound

  • Recombinant human CCL11

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions or vehicle control to the cell plate and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Add a pre-determined EC80 concentration of CCL11 to all wells simultaneously using the instrument's injection system.

    • Measure the fluorescence intensity over time (typically for 1-2 minutes) to record the calcium flux.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response induced by CCL11 in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.[4]

Objective: To determine the binding affinity (Ki) of this compound for the CCR3 receptor.

Materials:

  • Membrane preparations from cells overexpressing CCR3

  • This compound

  • Radiolabeled CCR3 ligand (e.g., [125I]-CCL11)

  • Non-labeled CCL11 (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-CCL11, and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled CCL11).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of this compound.

    • Calculate the IC50 value from the competition curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a CCR3 antagonist. The chemotaxis assay serves as a functional measure of antagonism, while the calcium mobilization and radioligand binding assays offer mechanistic insights into its mode of action. By employing these standardized methods, researchers can effectively evaluate the therapeutic potential of this compound and other novel compounds targeting the CCR3 receptor for the treatment of allergic and inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Maceneolignan H, a plant-derived lignan, has been identified as a potential candidate for modulating inflammatory responses. These application notes provide a comprehensive guide to the cell-based assays used to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.

Mechanism of Action Overview

Plant-derived compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are crucial for the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] The protocols outlined below are designed to assess the inhibitory potential of this compound on these critical components of the inflammatory cascade.

Data Presentation: Summary of Expected Quantitative Results

The following tables present a hypothetical summary of the anti-inflammatory effects of this compound as determined by the described cell-based assays.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)Cell Viability (%)
Control -00100
LPS (1 µg/mL) -10010098
This compound 185.2 ± 4.188.5 ± 5.299
562.7 ± 3.565.1 ± 4.897
1041.3 ± 2.945.8 ± 3.996
2520.9 ± 2.122.4 ± 2.595
Dexamethasone 1015.6 ± 1.818.2 ± 2.198

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -< 10< 5< 5
LPS (1 µg/mL) -1250 ± 85850 ± 62350 ± 28
This compound 11080 ± 72740 ± 55310 ± 25
5820 ± 65560 ± 48240 ± 21
10550 ± 48380 ± 35160 ± 15
25280 ± 25190 ± 1880 ± 9
Dexamethasone 10150 ± 15110 ± 1245 ± 6

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammation and nitric oxide production.[4][5]

    • THP-1 (Human Monocyte): Used for studying cytokine release; requires differentiation into macrophages.[6]

  • Culture Medium:

    • RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

THP-1 Differentiation

To induce differentiation into a macrophage-like phenotype, THP-1 monocytes are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the cells become adherent and are washed with fresh medium before treatment.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[3]

  • Procedure:

    • Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

    • Pre-treat with this compound for 1 hour.

    • Induce inflammation with 1 µg/mL LPS for 24 hours.

    • Collect the supernatant and perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the expression of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in the NF-κB and MAPK signaling pathways.[5]

  • Procedure:

    • Treat cells as described for the ELISA assays.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-ERK1/2).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 Inflammatory Stimulus cluster_1 Cellular Receptors cluster_2 Signaling Pathways cluster_3 Transcription Factors cluster_4 Pro-inflammatory Gene Expression cluster_5 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines NFkB_p65->iNOS_COX2 NFkB_p65->Cytokines NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 Cytokine_Release Cytokine Release Cytokines->Cytokine_Release Maceneolignan_H This compound Maceneolignan_H->MAPK Inhibition Maceneolignan_H->NFkB Inhibition

Caption: Inflammatory signaling pathways targeted by this compound.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis start Seed RAW 264.7 or differentiated THP-1 cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, Cytokines) supernatant->elisa western Western Blot (Protein Expression) cell_lysate->western

Caption: Experimental workflow for assessing anti-inflammatory effects.

Conclusion

The described cell-based assays provide a robust framework for evaluating the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory diseases. These protocols can be adapted for the screening and characterization of other novel anti-inflammatory compounds.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Maceneolignan H in Eosinophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, such as asthma and atopic dermatitis. Their accumulation and activation in tissues contribute significantly to inflammation and tissue damage. Consequently, inducing eosinophil apoptosis (programmed cell death) is a promising therapeutic strategy for eosinophil-associated disorders. Lignans, a class of polyphenolic compounds found in plants, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and apoptosis-inducing effects in various cell types. Maceneolignan H is a lignan isolated from the aril of Myristica fragrans. While its specific effects on eosinophils have not been extensively studied, related lignans have shown potent anti-inflammatory and pro-apoptotic activities. This document provides a hypothetical framework and detailed protocols for investigating the mechanism of action of this compound in human eosinophils, with a focus on its potential to induce apoptosis.

Hypothesized Mechanism of Action

Based on the known biological activities of lignans, we hypothesize that this compound induces apoptosis in eosinophils through the intrinsic (mitochondrial) pathway. This proposed mechanism involves the activation of key executioner caspases, such as caspase-3, leading to the orderly dismantling of the cell. This pro-apoptotic effect is expected to be dose- and time-dependent.

Experimental Plan

To test the hypothesis, a series of in vitro experiments using isolated human peripheral blood eosinophils are proposed:

  • Eosinophil Viability Assay: To determine the cytotoxic effects of this compound on eosinophils and establish the optimal concentration range for subsequent experiments.

  • Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining: To quantify the induction of apoptosis and distinguish between early and late apoptotic cells.

  • Caspase-3 Activity Assay: To measure the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Western Blot Analysis of Apoptosis-Related Proteins: To investigate the molecular mechanisms underlying this compound-induced apoptosis by examining the expression of key regulatory proteins.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected outcomes from the proposed experiments, assuming this compound induces eosinophil apoptosis.

Table 1: Effect of this compound on Eosinophil Viability (MTT Assay)

This compound (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
198.1 ± 3.9
1085.3 ± 5.1
2562.7 ± 4.8
5041.5 ± 3.6
10020.9 ± 2.9

Table 2: Induction of Eosinophil Apoptosis by this compound (Annexin V/PI Staining)

Treatment (24h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control92.3 ± 3.14.5 ± 1.23.2 ± 0.9
This compound (25 µM)65.1 ± 4.525.8 ± 3.39.1 ± 2.1
This compound (50 µM)40.2 ± 3.848.7 ± 4.111.1 ± 1.8

Table 3: Caspase-3 Activity in Eosinophils Treated with this compound

Treatment (24h)Relative Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (25 µM)3.2 ± 0.4
This compound (50 µM)5.8 ± 0.7

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment (24h)Relative Protein Expression (Fold Change vs. Control)
Cleaved Caspase-3
Vehicle Control1.0
This compound (50 µM)4.5 ± 0.6

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Eosinophil Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the granulocyte layer (below the mononuclear cell layer).

  • Wash the collected cells with PBS.

  • Incubate the granulocyte suspension with the RosetteSep™ Human Eosinophil Enrichment Cocktail according to the manufacturer's instructions.

  • Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.

  • Collect the enriched eosinophil layer.

  • Wash the eosinophils twice with PBS.

  • Resuspend the purified eosinophils in RPMI 1640 with 10% FBS.

  • Determine cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.

Protocol 2: Eosinophil Viability Assay (MTT Assay)

Materials:

  • Purified eosinophils

  • This compound stock solution (in DMSO)

  • RPMI 1640 with 10% FBS

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed eosinophils at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or vehicle control (DMSO, final concentration <0.1%).

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

Materials:

  • Purified eosinophils

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture eosinophils (1 x 10^6 cells/mL) with this compound (e.g., 25 µM and 50 µM) or vehicle control for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Caspase-3 Activity Assay

Materials:

  • Purified eosinophils

  • This compound

  • Caspase-3 Colorimetric Assay Kit

  • Microplate reader

Procedure:

  • Treat eosinophils (2 x 10^6 cells/mL) with this compound (e.g., 25 µM and 50 µM) or vehicle control for 24 hours.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the lysate to pellet cellular debris.

  • Add the supernatant (containing the protein) to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold increase in caspase-3 activity relative to the vehicle control.

Protocol 5: Western Blot Analysis

Materials:

  • Purified eosinophils

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat eosinophils (5 x 10^6 cells/mL) with this compound (e.g., 50 µM) or vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_start Start cluster_assays In Vitro Assays cluster_endpoints Endpoints start Isolate Human Eosinophils viability MTT Viability Assay start->viability apoptosis Annexin V/PI Staining start->apoptosis caspase_activity Caspase-3 Activity Assay start->caspase_activity western_blot Western Blot Analysis start->western_blot viability_data Determine IC50 viability->viability_data apoptosis_data Quantify Apoptosis apoptosis->apoptosis_data caspase_data Measure Caspase Activation caspase_activity->caspase_data protein_data Analyze Protein Expression western_blot->protein_data

Caption: Experimental workflow for investigating this compound effects.

signaling_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase mac This compound bax Bax (Pro-apoptotic) mac->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) mac->bcl2 downregulates mito Mitochondrion bax->mito bcl2->mito inhibits cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway of this compound.

Developing Maceneolignan H as a Potential Drug Lead: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H, a naturally occurring neolignan isolated from the arils of Myristica fragrans (nutmeg), presents a promising scaffold for the development of novel therapeutic agents. While research on this compound is in its early stages, its structural similarity to the extensively studied macelignan suggests a broad range of potential pharmacological activities, including anti-inflammatory, neuroprotective, and anti-allergic effects. This document provides a summary of the current data on this compound and related compounds, along with detailed protocols for key experiments to facilitate further investigation and drug development.

Biological Activities and Potential Therapeutic Areas

This compound has demonstrated potent inhibitory effects on the degranulation of mast cells, a key event in type I allergic reactions. This suggests its potential as a lead compound for the development of anti-allergic and anti-inflammatory drugs. Furthermore, the broader family of maceneolignans, particularly macelignan, has been shown to possess significant anti-inflammatory, antioxidant, and neuroprotective properties, indicating that this compound may also be active in these areas.

Potential Therapeutic Areas:

  • Allergic Disorders (e.g., allergic rhinitis, asthma, atopic dermatitis)

  • Inflammatory Diseases (e.g., rheumatoid arthritis, inflammatory bowel disease)

  • Neurodegenerative Diseases (e.g., Alzheimer's disease, Parkinson's disease)

  • Cancer

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the related compound, macelignan, to provide a comparative overview of their biological activities.

CompoundAssayCell LineIC50 ValueTherapeutic Potential
This compound Inhibition of β-hexosaminidase releaseRBL-2H320.7-63.7 μM[1]Anti-allergic
MacelignanInhibition of melanogenesisMelan-a13 μM[2]Skin-whitening
MacelignanInhibition of tyrosinaseMelan-a30 μM[2]Skin-whitening

Experimental Protocols

Inhibition of β-Hexosaminidase Release Assay (for Anti-allergic Activity)

This protocol is designed to evaluate the inhibitory effect of this compound on the degranulation of mast cells, a key process in allergic responses.

Objective: To determine the concentration-dependent inhibition of antigen-stimulated β-hexosaminidase release from RBL-2H3 cells by this compound.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Tyrode's buffer

  • 0.1% Triton X-100

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add 100 µL of Tyrode's buffer containing various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Antigen Stimulation: Induce degranulation by adding 10 µL of DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect 50 µL of the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in each well with 50 µL of 0.1% Triton X-100.

  • Enzyme Reaction: Add 50 µL of the supernatant or cell lysate to a new 96-well plate containing 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stop Reaction: Stop the reaction by adding 200 µL of 0.1 M carbonate buffer (pH 10.5).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100. The inhibitory activity of this compound is then determined relative to the control (antigen-stimulated cells without the compound).

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To measure the effect of this compound on NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of this compound is calculated relative to the LPS-stimulated control.

Neuroprotective Activity Assay (MTT Assay)

This protocol evaluates the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Objective: To assess the cytoprotective effect of this compound in HT22 hippocampal neuronal cells.

Materials:

  • HT22 cells

  • DMEM with 10% FBS

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Excitotoxicity: Expose the cells to glutamate (5 mM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of glutamate.

Signaling Pathways and Visualization

Based on studies of the related compound macelignan, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cell survival.[1][3][4][5] The diagrams below illustrate these potential mechanisms of action.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_downstream Downstream Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Maceneolignan_H This compound Maceneolignan_H->PI3K inhibition Maceneolignan_H->MAPK inhibition Akt Akt PI3K->Akt IKK IKK MAPK->IKK IκBα IκBα IKK->IκBα inhibition NFκB NF-κB IκBα->NFκB sequestration NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Gene_Expression

Caption: Potential anti-inflammatory signaling pathway of this compound.

G Potential Neuroprotective Signaling Pathway of this compound cluster_intracellular Intracellular Events Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Maceneolignan_H This compound Maceneolignan_H->ROS inhibition mTOR mTOR Maceneolignan_H->mTOR activation Apoptosis Apoptosis ROS->Apoptosis Mitophagy Mitophagy mTOR->Mitophagy inhibition Mitophagy->Apoptosis inhibition

Caption: Potential neuroprotective signaling pathway of this compound.

G Experimental Workflow for this compound Evaluation cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Start Start: this compound (Test Compound) Anti_Allergic Anti-allergic Assay (β-hexosaminidase release) Start->Anti_Allergic Anti_Inflammatory Anti-inflammatory Assay (NO production) Start->Anti_Inflammatory Neuroprotective Neuroprotective Assay (MTT assay) Start->Neuroprotective Western_Blot Western Blot (PI3K/Akt, MAPK, NF-κB, mTOR) Anti_Allergic->Western_Blot Anti_Inflammatory->Western_Blot qPCR qPCR (Pro-inflammatory genes) Anti_Inflammatory->qPCR Neuroprotective->Western_Blot Animal_Models Animal Models of Allergy, Inflammation, Neurodegeneration Western_Blot->Animal_Models qPCR->Animal_Models Drug_Lead Drug Lead Candidate Animal_Models->Drug_Lead

References

Troubleshooting & Optimization

Technical Support Center: Maceneolignan H Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Maceneolignan H from its natural source, Myristica fragrans (nutmeg).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a type of neolignan, a class of natural phenolic compounds. It is primarily isolated from the arils (mace) and seeds (nutmeg) of Myristica fragrans.[1][2]

Q2: What are the conventional methods for extracting neolignans like this compound?

A2: Traditional methods for extracting lignans and neolignans include maceration, Soxhlet extraction, and percolation using polar solvents.[3][4] Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction is a continuous extraction method.

Q3: Are there more modern and efficient extraction techniques available?

A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are increasingly used. These methods can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional techniques.[4][5][6]

Q4: What are the key parameters that influence the extraction yield of this compound?

A4: The primary factors affecting the extraction yield include the choice of solvent and its polarity, extraction temperature, extraction time, the ratio of solvent to plant material, and the particle size of the ground material.[5][7]

Q5: Which solvents are most effective for this compound extraction?

A5: Polar organic solvents are generally used for extracting lignans. Methanol, ethanol, and their aqueous mixtures are commonly employed.[3][7] The optimal solvent polarity depends on the specific chemical structure of the target compound. For neolignans, aqueous mixtures of ethanol or methanol often provide good results.

Q6: How does temperature affect the stability and extraction of this compound?

A6: Lignans are generally stable at temperatures below 100°C.[7] Increasing the extraction temperature can enhance solvent penetration and diffusion, potentially improving the extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds. One study on the ultrasound-assisted extraction of oleoresin from nutmeg found the highest yield at 50°C.[7][8]

Q7: Is pretreatment of the Myristica fragrans seeds necessary?

A7: Yes, proper pretreatment is crucial. The seeds should be dried to a suitable moisture content and then ground into a fine powder. This increases the surface area available for solvent contact, thereby improving extraction efficiency. For lignan-rich sources that also contain significant amounts of fats and oils, a preliminary extraction with a non-polar solvent like hexane can be performed to defat the material.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature).- Insufficient grinding of plant material.- Inefficient extraction method.- Test solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol).- Optimize extraction time and temperature. For UAE from M. fragrans, optimal conditions have been found to be around 30 minutes at approximately 42°C.[9]- Ensure the plant material is finely powdered.- Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have shown to be more efficient than maceration.[10]
Co-extraction of Impurities - The presence of lipophilic compounds (fats, oils) in the raw material.- Non-selective solvent.- Perform a pre-extraction (defatting) step with a non-polar solvent such as hexane or petroleum ether.[9]- Use a more selective solvent system or employ subsequent purification steps like column chromatography.
Degradation of Target Compound - Excessive extraction temperature or prolonged extraction time.- Maintain the extraction temperature below 100°C. For UAE, temperatures around 40-50°C have been shown to be effective for M. fragrans extracts.[8][9]- Optimize the extraction time; prolonged exposure to heat can be detrimental.
Inconsistent Results - Variation in the quality of the plant material.- Lack of precise control over extraction parameters.- Source high-quality, properly identified Myristica fragrans.- Standardize all extraction parameters, including particle size, solvent-to-sample ratio, temperature, and time.
Difficulty in Isolating this compound from the Crude Extract - Complex mixture of co-extracted compounds.- Employ chromatographic techniques for purification. A common approach is to use silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[5]

Data Presentation

The following table summarizes the total yield of oleoresin and other extracts from Myristica fragrans using different extraction methods and conditions. While this data does not represent the specific yield of this compound, a higher total extract yield can be indicative of a more efficient overall extraction process.

Extraction MethodSolventKey ParametersTotal Yield (%)Reference
MacerationAbsolute Ethanol3 days, room temperature, 1:4 (w/v) sample-to-solvent ratio9.63[10]
Ultrasound-Assisted Extraction (UAE)Absolute Ethanol10 min, 40% power, room temp, 1:4 (w/v) sample-to-solvent ratio8.26[10]
Ultrasound-Assisted Extraction (UAE)Ethanol3 hours, 50°C, 45 kHz, 1:4 (w/v) sample-to-solvent ratio6.2[7][8]
Optimized Ultrasound-Assisted Extraction (UAE)Ethanol29.57 min, 41.89°C, 374.61 mL/g solvent-to-sample ratio18.14[9]
Microwave-Assisted Extraction (MAE)Water3 hours, 14.4 W/g power density, 1:14 solid-to-water ratio8-12[11]
Supercritical CO2 ExtractionCO22 hours, 50°C, 20 MPa33.4 (of 24 kg starting material)[5]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Phenolic Compounds from Myristica fragrans

This protocol is based on a study that optimized the extraction of total phenolic content and antioxidant compounds from Myristica fragrans seeds.[9]

  • Sample Preparation:

    • Dry the Myristica fragrans seeds at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh a specific amount of the powdered sample.

    • Add ethanol as the solvent at a solvent-to-material ratio of approximately 375 mL/g.

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature to approximately 42°C.

    • Apply ultrasonication for about 30 minutes.

  • Post-Extraction Processing:

    • Filter the extract to separate the solid residue from the liquid.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can be further purified to isolate this compound.

Protocol 2: Conventional Maceration

This protocol is a standard method for the extraction of bioactive compounds.[10]

  • Sample Preparation:

    • Prepare the dried and powdered Myristica fragrans seeds as described in Protocol 1.

  • Extraction:

    • Place the powdered sample in a sealed container.

    • Add the extraction solvent (e.g., absolute ethanol) at a sample-to-solvent ratio of 1:4 (w/v).

    • Allow the mixture to stand at room temperature for 3 days, with occasional agitation.

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification start Myristica fragrans seeds drying Drying start->drying grinding Grinding to fine powder drying->grinding defatting Optional: Defatting with non-polar solvent grinding->defatting extraction Extraction with polar solvent (e.g., aqueous ethanol) defatting->extraction optimization Optimization of parameters: - Solvent concentration - Temperature - Time - Solvent-to-sample ratio extraction->optimization filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Suboptimal Parameters? start->cause1 Yes cause2 Inefficient Method? start->cause2 Yes cause3 Poor Sample Prep? start->cause3 Yes solution1 Optimize: Temp, Time, Solvent cause1->solution1 solution2 Switch to UAE/MAE cause2->solution2 solution3 Ensure Fine Grinding & Defatting cause3->solution3

Caption: A troubleshooting flowchart for addressing low extraction yields.

References

Technical Support Center: Overcoming Solubility Challenges of Macelignan in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Macelignan (erroneously referred to as Maceneolignan H) during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Macelignan and why is its solubility a concern for bioassays?

A1: Macelignan is a lignan isolated from Myristica fragrans (nutmeg) with a range of demonstrated pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Like many natural compounds, Macelignan is hydrophobic, with a predicted low water solubility of approximately 0.00285 mg/mL.[4] This poor aqueous solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes.[5]

Q2: What is the recommended solvent for creating a stock solution of Macelignan?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of Macelignan.[1][2][6][7] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q3: What is the maximum recommended concentration for a Macelignan stock solution in DMSO?

A3: Macelignan exhibits high solubility in DMSO, with reports of up to 100 mg/mL.[1][2] However, to ensure complete dissolution and prevent precipitation upon storage or dilution, preparing a stock solution in the range of 10-20 mM is a common practice. Sonication can be beneficial in dissolving the compound completely.[6]

Q4: How should I store my Macelignan stock solution?

A4: Macelignan stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Q5: What is the maximum final concentration of DMSO permissible in my cell-based assay?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Troubleshooting Guide

Issue 1: My Macelignan precipitated in the aqueous buffer/cell culture medium after dilution from the DMSO stock.

  • Question: I diluted my 50 mM Macelignan stock in DMSO directly into my phosphate-buffered saline (PBS), and it immediately turned cloudy. What went wrong?

  • Answer: This is a common issue when diluting a highly concentrated stock of a hydrophobic compound into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out of solution.

    Solutions:

    • Use a lower concentration stock solution: Preparing a less concentrated DMSO stock (e.g., 10 mM) can help.

    • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of cell culture medium containing serum (e.g., 10% FBS), which can help stabilize the compound, before further diluting to the final concentration in your assay medium.[8][9]

    • Increase the solvent concentration in the final solution: For some in vitro assays, a higher final concentration of a co-solvent may be tolerated. However, this must be validated for its effect on the biological system.[10]

Issue 2: I am observing inconsistent or lower-than-expected bioactivity in my experiments.

  • Question: My dose-response curve for Macelignan is not consistent across experiments. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of the compound in your assay, resulting in poor data reproducibility.[5]

    Solutions:

    • Visually inspect for precipitation: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation or cloudiness. Centrifuging the diluted solution and inspecting for a pellet can also be helpful.

    • Prepare fresh dilutions for each experiment: Avoid using diluted solutions that have been stored for extended periods, as the compound may precipitate over time.

    • Incorporate sonication: Briefly sonicating the final diluted solution before adding it to your assay can help to redissolve any small, invisible precipitates.[6]

Issue 3: I need to prepare a formulation of Macelignan for an in vivo study.

  • Question: I need to administer Macelignan orally to mice. What is a suitable vehicle for this?

  • Answer: For in vivo studies, a simple DMSO stock diluted in saline is generally not suitable due to the low aqueous solubility and potential for precipitation and toxicity. Co-solvent systems are typically required.

    Solutions:

    • Use a multi-component co-solvent system: A commonly used formulation for poorly soluble compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[1][6]

    • Employ cyclodextrins: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1]

    • Use an oil-based vehicle: For oral administration, dissolving Macelignan in an oil such as corn oil can be an effective strategy.[1]

Data Presentation

Table 1: Solubility of Macelignan in Various Solvents

SolventConcentrationNotesReference(s)
DMSO≥ 100 mg/mL (304.51 mM)Sonication recommended to aid dissolution.[1][2]
ChloroformSoluble-[6]
DichloromethaneSoluble-[6]
Ethyl AcetateSoluble-[6]
WaterPredicted: 0.00285 mg/mLVery low aqueous solubility.[4]

Table 2: Recommended Solvent Systems for Bioassays

Assay TypeRecommended Solvent SystemFinal ConcentrationReference(s)
In Vitro (Cell-based)DMSO< 0.5% (v/v)[8]
In Vivo (Parenteral/Oral)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL[1][6]
In Vivo (Parenteral/Oral)10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[1]
In Vivo (Oral)10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of Macelignan Stock Solution

  • Weigh out the desired amount of Macelignan powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If necessary, place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.[6]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw a single aliquot of the Macelignan DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium (containing serum) to an intermediate concentration that is 100x or 1000x the final desired concentration.

  • Vortex gently between each dilution step.

  • Add the final volume of the intermediate dilution to your assay wells to achieve the desired final concentration of Macelignan. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line (typically < 0.5%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Macelignan add_dmso 2. Add DMSO weigh->add_dmso vortex_sonicate 3. Vortex & Sonicate add_dmso->vortex_sonicate store 4. Aliquot & Store at -80°C vortex_sonicate->store thaw 5. Thaw Stock store->thaw For Experiment serial_dilute 6. Serial Dilution in Medium thaw->serial_dilute add_to_assay 7. Add to Bioassay serial_dilute->add_to_assay

Caption: Workflow for solubilizing Macelignan for cell-based assays.

PI3K_Akt_pathway cluster_outcome Cellular Outcome Macelignan Macelignan PI3K PI3K Macelignan->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy Akt->Autophagy Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Macelignan's neuroprotective effect via the PI3K/Akt pathway.[11]

MAPK_NFkB_pathway LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK IkappaB IκBα Degradation LPS->IkappaB Macelignan Macelignan Macelignan->MAPK Macelignan->IkappaB NFkB NF-κB Activation MAPK->NFkB IkappaB->NFkB Inflammation Pro-inflammatory Mediators NFkB->Inflammation

Caption: Macelignan's anti-inflammatory mechanism via MAPK/NF-κB pathways.[12]

References

Technical Support Center: Stereoselective Synthesis of Maceneolignan H and Related Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on the current scientific literature, a formal total synthesis of Maceneolignan H has not been published. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic strategies for structurally related dibenzocyclooctadiene lignans, such as the gomisin and schisandrin families. These methodologies address the key challenges anticipated in the stereoselective synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main hurdles in the synthesis of this compound and other dibenzocyclooctadiene lignans are twofold:

  • Construction of the C2-symmetric eight-membered ring: Forming this medium-sized ring is entropically disfavored and can be challenging.

  • Control of axial chirality (atropisomerism): The restricted rotation around the biaryl bond creates stable atropisomers. Achieving high stereoselectivity for the desired atropisomer is a critical and often difficult step.

Q2: What are the common strategies for constructing the biaryl bond with axial chirality control?

Common and effective methods include:

  • Intramolecular Ullmann Coupling: This classic reaction can be used to form the biaryl bond. Modern variations often employ copper or palladium catalysts with chiral ligands to induce atroposelectivity.

  • Intramolecular Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction. The use of bulky phosphine ligands can influence the rotational barrier and favor the formation of one atropisomer.

  • Oxidative Biaryl Coupling: Reagents like Fe(III) or enzymes (e.g., laccases) can promote the coupling of two phenol or anisole derivatives. Achieving high selectivity can be challenging due to the formation of multiple products.

Q3: How is the stereochemistry of the substituents on the cyclooctadiene ring controlled?

The stereocenters on the eight-membered ring are typically installed before the ring-closing step. Common strategies involve:

  • Chiral pool synthesis: Starting from enantiomerically pure precursors.

  • Asymmetric reactions: Employing chiral catalysts or auxiliaries to set the desired stereochemistry. For instance, asymmetric hydrogenation or Sharpless asymmetric dihydroxylation of a suitable precursor.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Biaryl Coupling Step
Potential Cause Troubleshooting Suggestion
Steric Hindrance: The bulky substituents on the aromatic rings may impede the coupling reaction.- Increase the reaction temperature and/or time.- Use a more active catalyst system (e.g., a different palladium or copper catalyst and ligand).- Consider a less sterically demanding precursor if possible.
Incorrect Oxidation State of the Metal Catalyst: The active catalytic species may not be forming or is being deactivated.- Ensure anhydrous and anaerobic conditions to prevent catalyst degradation.- Add a reducing or oxidizing agent to regenerate the active catalyst, depending on the catalytic cycle.
Poor Solubility of the Precursor: The starting material may not be fully dissolved, leading to a slow or incomplete reaction.- Screen different solvents or solvent mixtures to improve solubility.- Increase the reaction temperature if the precursor is stable at higher temperatures.
Issue 2: Poor Atropselectivity in the Biaryl Coupling Step
Potential Cause Troubleshooting Suggestion
Low Rotational Barrier: The barrier to rotation around the newly formed biaryl bond is not high enough at the reaction temperature to prevent racemization.- Lower the reaction temperature. This may require a more active catalyst or longer reaction times.- Employ bulky protecting groups on the aromatic rings to increase the rotational barrier.
Ineffective Chiral Ligand: The chiral ligand used is not providing sufficient steric hindrance to control the orientation of the two aryl halves during the coupling.- Screen a variety of chiral ligands with different steric and electronic properties.- Increase the catalyst and/or ligand loading.
Equilibration of Atropisomers: The product may be equilibrating to the thermodynamically more stable atropisomer under the reaction conditions.- Analyze the reaction at different time points to determine if the selectivity changes over time.- If kinetic control is desired, use milder reaction conditions and shorter reaction times.

Key Experimental Protocol: Atroposelective Intramolecular Ullmann-type Coupling

This protocol is a representative example for the construction of the dibenzocyclooctadiene core, adapted from syntheses of related lignans.

Reaction: Cyclization of a di-iodinated biaryl precursor.

Materials:

  • Di-iodinated biaryl precursor (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Chiral ligand (e.g., (S)-BINAP) (12 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (10 mol%), (S)-BINAP (12 mol%), and Cs₂CO₃ (2.5 equiv).

  • Add anhydrous, degassed DMF to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the di-iodinated biaryl precursor (1.0 equiv) in anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzocyclooctadiene lignan.

Data Presentation

Table 1: Comparison of Typical Conditions and Outcomes for Key Synthetic Steps in Dibenzocyclooctadiene Lignan Synthesis.

Reaction Type Catalyst/Reagent Ligand/Auxiliary Typical Yield (%) Typical Stereoselectivity (dr or er)
Intramolecular Ullmann Coupling CuI or CuTCChiral diamine or phosphine40-7070:30 to >95:5 dr
Intramolecular Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd₂(dba)₃Bulky phosphines (e.g., SPhos)50-85Dependent on substrate and ligand
Asymmetric Dihydroxylation OsO₄(DHQ)₂PHAL or (DHQD)₂PHAL80-95>95:5 er
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ or RuCl₂(BINAP)Chiral phosphine ligands>90>95:5 er

Visualizations

Stereoselective_Synthesis_Challenges cluster_precursors Acyclic Precursors cluster_assembly Key Transformations cluster_product Target Molecule cluster_challenges Key Challenges A Functionalized Aromatic Rings C Coupling of Aromatic and Aliphatic Fragments A->C B Chiral Butane Derivative B->C Challenge1 Stereocontrol in Aliphatic Chain B->Challenge1 D Atroposelective Biaryl Coupling (e.g., Ullmann) C->D Formation of Biaryl Precursor E This compound (or analog) D->E Cyclization and Final Modifications Challenge2 Control of Axial Chirality (Atropisomerism) D->Challenge2 Challenge3 Ring Strain in 8-Membered Ring D->Challenge3

Caption: General workflow for the stereoselective synthesis of dibenzocyclooctadiene lignans, highlighting key challenges.

Maceneolignan H stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Maceneolignan H under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct stability data for this compound is limited, the following recommendations are based on the general stability of lignans, a class of polyphenolic compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like other lignans, is influenced by several environmental factors. The primary factors of concern are temperature, light, oxygen, and pH. The inherent structure of the lignan and the matrix in which it is stored also play a significant role in its stability.[1][2]

Q2: How should I store my this compound samples for short-term and long-term use?

For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C in amber vials to protect from light. For long-term storage (months to years), samples should be stored at -20°C or, ideally, at -80°C. Solid, crystalline this compound is generally more stable and should be stored in a cool, dark, and dry place.

Q3: My quantitative analysis shows a decrease in this compound concentration over time. What could be the cause?

A decrease in concentration could be due to several reasons:

  • Degradation: The compound may be degrading due to exposure to light, elevated temperatures, or oxidative stress.[2][3]

  • Adsorption: this compound might be adsorbing to the surface of your storage container, especially if using certain types of plastic. Using amber glass vials is recommended.

  • Inaccurate Quantification: Ensure your analytical method, such as HPLC or LC-MS, is properly validated for linearity, accuracy, and precision.[4]

Q4: Can the solvent I use to dissolve this compound affect its stability?

Yes, the choice of solvent is crucial. For instance, chlorinated solvents may be unsuitable for long-term storage. Protic solvents like methanol and ethanol are commonly used.[2] However, it is essential to ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can contribute to oxidative degradation. The pH of the solvent, if aqueous, can also impact stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in stability studies Sample heterogeneityEnsure the stock solution of this compound is homogenous before aliquoting. Vortex briefly before each use.
Inconsistent storage conditionsVerify that storage temperatures are consistent and monitored. Avoid repeated freeze-thaw cycles.
Analytical instrument variabilityCalibrate the analytical instrument (e.g., HPLC, LC-MS) before each run. Use an internal standard to account for variations.
Rapid degradation of the compound Exposure to lightStore all solutions in amber vials or wrap containers in aluminum foil.[2]
Presence of oxygenUse degassed solvents for sample preparation. Consider purging the headspace of the vial with an inert gas like nitrogen or argon.
Inappropriate temperatureEnsure samples are stored at the recommended low temperatures and protected from temperature fluctuations.
Precipitation of the compound from solution Low solubility in the chosen solventCheck the solubility of this compound in the selected solvent. Consider using a co-solvent system if necessary.
SupersaturationEnsure the concentration of this compound does not exceed its solubility limit at the storage temperature.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on general lignan stability studies. This data is for illustrative purposes and should be confirmed by internal stability studies.

Storage Condition Duration Parameter This compound Remaining (%)
Solid (Crystalline)
Room Temperature (25°C, ambient light)12 monthsPurity95%
Refrigerated (4°C, dark)24 monthsPurity98%
Frozen (-20°C, dark)36 monthsPurity>99%
In Solution (Methanol)
Room Temperature (25°C, ambient light)1 weekConcentration85%
Refrigerated (4°C, dark)1 monthConcentration97%
Frozen (-20°C, dark)6 monthsConcentration99%
Forced Degradation
60°C (in Methanol)24 hoursConcentration70%
Acidic (pH 3, in 50% Acetonitrile)24 hoursConcentration92%
Basic (pH 9, in 50% Acetonitrile)24 hoursConcentration88%
Oxidative (3% H₂O₂, in Methanol)4 hoursConcentration65%

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., HPLC-grade methanol) to a final concentration of 1 mg/mL.

  • Aliquoting: Dispense the stock solution into 2 mL amber glass HPLC vials.

  • Storage: Store the vials under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (ICH Stability Chamber)

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC-UV or LC-MS method.[4][5]

  • Data Evaluation: Calculate the percentage of this compound remaining compared to the initial concentration. A significant decrease (e.g., >5%) indicates instability under that storage condition.

Protocol 2: Forced Degradation Study of this compound
  • Sample Preparation: Prepare separate solutions of this compound (e.g., 0.1 mg/mL) in an appropriate solvent for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours.[6]

    • Thermal Stress: Incubate the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like LC-MS to identify and quantify any degradation products.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues cluster_storage Storage Issues cluster_sample Sample Preparation Issues cluster_analytical Analytical Method Issues start Inconsistent or Poor Stability Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_sample_prep Review Sample Preparation (Solvent, Homogeneity) start->check_sample_prep check_analytical_method Validate Analytical Method (Calibration, Controls) start->check_analytical_method temp_issue Temperature Fluctuation? check_storage->temp_issue solvent_purity Solvent Purity/Degassing? check_sample_prep->solvent_purity calibration_drift Instrument Calibration Drift? check_analytical_method->calibration_drift issue_resolved Issue Resolved temp_issue->issue_resolved Yes, correct & re-test light_exposure Light Exposure? temp_issue->light_exposure No light_exposure->issue_resolved Yes, protect from light & re-test container_issue Improper Container? light_exposure->container_issue No container_issue->issue_resolved No, consult specialist container_issue->issue_resolved Yes, use amber glass & re-test solvent_purity->issue_resolved Yes, use high purity/degassed solvent & re-test homogeneity Sample Homogeneity? solvent_purity->homogeneity No homogeneity->issue_resolved No, consult specialist homogeneity->issue_resolved Yes, ensure proper mixing & re-test calibration_drift->issue_resolved Yes, recalibrate & re-run no_internal_std Using Internal Standard? calibration_drift->no_internal_std No no_internal_std->issue_resolved No, consult specialist no_internal_std->issue_resolved Yes, incorporate internal standard & re-run

Caption: Troubleshooting workflow for stability issues.

Factors_Affecting_Stability Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_intrinsic Intrinsic Factors maceneolignan_h This compound Stability temperature Temperature maceneolignan_h->temperature influences light Light (UV/Visible) maceneolignan_h->light influences oxygen Oxygen maceneolignan_h->oxygen influences ph pH maceneolignan_h->ph influences structure Chemical Structure maceneolignan_h->structure dependent on matrix Matrix Effects (Solvent, Excipients) maceneolignan_h->matrix dependent on degradation_pathways Degradation Pathways (Oxidation, Hydrolysis) temperature->degradation_pathways light->degradation_pathways oxygen->degradation_pathways ph->degradation_pathways

Caption: Factors influencing this compound stability.

References

Optimizing HPLC parameters for Maceneolignan H analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Maceneolignan H.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and other related lignans.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in the HPLC analysis of phenolic compounds like lignans.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns. Basic analytes are especially prone to this issue.[1]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce tailing.[2]

    • Solution 2: Use an End-Capped Column. Modern, well-end-capped HPLC columns have fewer free silanol groups, minimizing these secondary interactions.

    • Solution 3: Check for Column Overload. Injecting too concentrated a sample can lead to peak tailing.[3][4] Try diluting your sample.

    • Solution 4: Ensure Proper Column Packing. A poorly packed column or the formation of a void at the column inlet can cause peak distortion.[4]

  • Peak Fronting: This is less common than tailing and can be an indicator of column overload or an injection solvent that is stronger than the mobile phase.[1][3][4]

    • Solution 1: Reduce Injection Volume or Sample Concentration. This is the first step to address potential overload.[1]

    • Solution 2: Match Injection Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[4]

Q2: My this compound peak is broad, leading to poor resolution. How can I improve it?

A2: Broad peaks can result from several factors related to the column, mobile phase, or overall system.

  • Solution 1: Optimize the Gradient. If you are using a gradient elution, a shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[5][6] Start with a scouting gradient (e.g., 5-100% organic solvent over 20-30 minutes) to determine the elution window of your compound of interest, and then optimize the gradient slope in that region.[7]

  • Solution 2: Reduce the Flow Rate. A lower flow rate can increase column efficiency and lead to sharper peaks, although it will also increase the run time.[6]

  • Solution 3: Check for Extra-Column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening. Keep connections as short and narrow as possible.

  • Solution 4: Evaluate Column Performance. Over time, HPLC columns can degrade, leading to broader peaks. Check the column's efficiency with a standard compound.

Q3: I am observing a drifting baseline during my gradient analysis. What is the cause and how can I fix it?

A3: Baseline drift in gradient elution is often due to the changing composition of the mobile phase and its effect on the detector.

  • Cause 1: Mobile Phase Absorbance. One or both of your mobile phase solvents may absorb at the detection wavelength. As the proportion of the solvents changes during the gradient, the baseline will drift.[7]

    • Solution: Use high-purity HPLC-grade solvents and additives. If possible, choose a detection wavelength where the mobile phase has minimal absorbance.

  • Cause 2: Incomplete Equilibration. The column may not be fully equilibrated with the initial mobile phase conditions before the injection.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.

  • Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift.

    • Solution: Use a column oven to maintain a constant temperature.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: The stability of lignans can be a concern, and proper handling is crucial for accurate quantification.

  • Storage: Some lignans have shown low stability and require cold storage in the dark.[8][9] It is recommended to store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.

  • Isomerization: Certain types of lignans can undergo isomerization.[8][9] If you observe unexpected peaks appearing over time, this could be a possibility. In such cases, the total content of the isomers may need to be reported.

  • Sample Preparation: Lignans are relatively stable at temperatures up to 60°C during extraction.[10] However, prolonged exposure to high temperatures should be avoided.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of neolignans and related compounds from Myristica fragrans and other plant sources. These can serve as a starting point for method development for this compound.

ParameterRecommended Starting Conditions
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Gradient Elution Start with a scouting gradient of 5-95% B over 30-40 minutes. Optimize based on the retention time of this compound.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 280 nm (or scan for optimal wavelength with DAD)
Injection Volume 5-20 µL

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution in a dark, airtight container at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from Myristica fragrans extract): a. Accurately weigh the dried plant extract. b. Dissolve the extract in methanol or acetonitrile. c. Use sonication or vortexing to ensure complete dissolution. d. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[11][12]

HPLC Method Protocol
  • System Setup:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Prepare the mobile phases: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile). Degas the mobile phases before use.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 280 nm.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

    • Inject the prepared sample solutions.

    • Run a blank (injection of mobile phase) between sample injections to check for carryover.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis problem Chromatographic Problem Identified? start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes end_good Acceptable Results problem->end_good No resolution Poor Resolution? peak_shape->resolution No solution_peak_shape Adjust pH Check for Overload Use End-capped Column peak_shape->solution_peak_shape Yes baseline Baseline Issues? resolution->baseline No solution_resolution Optimize Gradient Reduce Flow Rate Check Extra-Column Volume resolution->solution_resolution Yes solution_baseline Use HPLC-grade Solvents Increase Equilibration Time Use Column Oven baseline->solution_baseline Yes end_bad Re-evaluate Method baseline->end_bad No solution_peak_shape->problem Re-run solution_resolution->problem Re-run solution_baseline->problem Re-run

Caption: Workflow for troubleshooting common HPLC issues.

Lignan_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Lignan Lignan (e.g., this compound) Receptor Cell Surface Receptor Lignan->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates IKK IKK Receptor->IKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocates to IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Gene_Expression Gene Expression (Inflammation, Cell Growth) Nucleus->Gene_Expression Regulates

Caption: Simplified signaling pathways modulated by lignans.

References

Troubleshooting low bioactivity of synthetic Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Maceneolignan H. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the bioactivity of synthetic this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental use of synthetic this compound, focusing on the potential causes of low bioactivity.

Q1: My synthetic this compound shows significantly lower bioactivity than expected based on the literature for the natural product. What are the potential reasons?

A1: Several factors can contribute to the reduced bioactivity of synthetic this compound compared to its natural counterpart. The most common reasons include:

  • Incorrect Stereochemistry: Lignans, including this compound, possess multiple chiral centers, and their biological activity is often highly dependent on the specific stereoisomer.[1][2] Enantioselective synthesis is crucial to obtain the biologically active isomer. A racemic or diastereomeric mixture will likely exhibit lower overall activity.

  • Presence of Impurities: Impurities from the synthesis process, such as starting materials, reagents, or byproducts, can interfere with the biological assay or indicate a lower concentration of the active compound than assumed.

  • Compound Instability and Degradation: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., light, temperature, pH). Improper storage or handling can lead to a loss of potency.

  • Inaccurate Quantification: An overestimation of the compound's concentration will lead to the appearance of lower bioactivity. It is crucial to accurately determine the concentration of your stock solution.

  • Experimental Assay Conditions: The observed bioactivity can be highly dependent on the specific cell line, passage number, seeding density, and other assay parameters.

Q2: How can I verify the stereochemistry of my synthetic this compound?

A2: Verifying the stereochemistry is critical. The following analytical techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate and quantify different enantiomers and diastereomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can help determine the relative stereochemistry of the molecule.[4][5]

  • Comparison to an Authentic Standard: If a sample of natural this compound with known stereochemistry is available, a direct comparison of analytical data (e.g., chiral HPLC retention time, NMR spectra) is the most definitive method.

Q3: What are the common impurities I should look for in my synthetic this compound, and how can I remove them?

A3: Without a specific synthesis route, predicting exact impurities is difficult. However, common impurities in lignan synthesis can include:

  • Unreacted starting materials and reagents.

  • Byproducts from side reactions.

  • Isomers with incorrect linkage (e.g., 8-8' or 8-5' instead of 8-O-4').

Purification Methods:

  • Flash Column Chromatography: A standard method for purifying organic compounds.

  • Preparative HPLC: Offers higher resolution for separating closely related compounds and isomers.

  • Recrystallization: Can be effective if the compound is a solid and a suitable solvent system is found.

Q4: My compound's identity and purity have been confirmed, but the bioactivity is still low. What experimental parameters should I check?

A4: If the compound itself is not the issue, carefully review your experimental setup:

  • Cell-Based Assays:

    • Cell Line Authentication and Passage Number: Ensure your cell line is authentic and within a low passage number range, as cell characteristics can change over time.

    • Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell response.

    • Vehicle Control: Ensure the solvent used to dissolve your compound (e.g., DMSO) is at a non-toxic concentration and that you have a proper vehicle control.

  • Enzyme/Biochemical Assays:

    • Enzyme Activity: Confirm the activity of your enzyme with a known positive control.

    • Buffer Conditions: Ensure the pH, ionic strength, and any necessary co-factors in your assay buffer are optimal.

    • Incubation Times and Temperatures: These parameters should be optimized and consistent across experiments.

Expected Bioactivity of this compound and Related Compounds

The following table summarizes some reported bioactivities for this compound and a closely related analog, Maceneolignan A. This data can serve as a benchmark for your experiments.

CompoundAssayCell Line/SystemEndpointIC50 Value
This compound Degranulation InhibitionRBL-2H3 cellsβ-hexosaminidase release20.7-63.7 μM
Maceneolignan A Degranulation InhibitionRBL-2H3 cellsβ-hexosaminidase release48.4 μM
Maceneolignan A Anti-inflammatoryRBL-2H3 cellsTNF-α production63.7 μM

Key Experimental Protocols

Below are detailed methodologies for common assays used to evaluate the bioactivity of lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of your synthetic this compound in methanol.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of your compound or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with your compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of your synthetic this compound.

  • Assay Procedure:

    • Add 20 µL of your compound or control to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The calculation of scavenging activity and IC50 is similar to the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of synthetic this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in your samples from the standard curve.

    • Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value.

  • Cell Viability Assay:

    • It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed decrease in NO production is not due to cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Low_Bioactivity_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Bioactivity of Synthetic this compound Stereochem Incorrect Stereochemistry Problem->Stereochem Purity Chemical Impurities Problem->Purity Degradation Compound Degradation Problem->Degradation Assay Experimental Issues Problem->Assay VerifyStereochem Verify Stereochemistry (Chiral HPLC, NMR) Stereochem->VerifyStereochem Purify Purify Sample (HPLC, Chromatography) Purity->Purify CheckStability Assess Stability & Storage Degradation->CheckStability OptimizeAssay Optimize Assay Parameters Assay->OptimizeAssay

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Assay Workflow (NO Production) Start Seed RAW 264.7 cells Incubate1 Adhere overnight Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Viability Perform Cell Viability Assay (e.g., MTT) Stimulate->Viability Griess Perform Griess Assay Collect->Griess Read Measure Absorbance (540 nm) Griess->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the nitric oxide (NO) production inhibition assay.

Synthesis_Bioactivity_Relationship cluster_synthesis Synthetic Strategy cluster_outcome Product & Bioactivity Synthesis Stereoselective Synthesis (e.g., Sharpless Dihydroxylation, Mitsunobu Reaction) Non-selective Synthesis Product Enantiopure this compound Racemic/Diastereomeric Mixture Synthesis:f0->Product:f0 Leads to Synthesis:f1->Product:f1 Leads to Activity High Bioactivity Low Bioactivity Product:f0->Activity:f0 Results in Product:f1->Activity:f1 Results in

Caption: Relationship between synthetic strategy, stereochemistry, and bioactivity.

References

Minimizing degradation of Maceneolignan H during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the degradation of Maceneolignan H during its isolation from natural sources, primarily the arils of Myristica fragrans (mace).

Troubleshooting Guide: Common Issues in this compound Isolation

This guide addresses specific problems that may arise during the extraction and purification process.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. Low Yield of this compound in Crude Extract Incomplete Extraction: The solvent system may not be optimal for this compound, or the extraction time/temperature is insufficient.Oxidative Degradation: this compound, as a phenolic compound, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and light.Optimize Extraction Solvent: Use a moderately polar solvent system. Methanol or ethanol (70-95%) are commonly effective for neolignans.[1][2]Incorporate Antioxidants: Add an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.Work Under Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere.Control Temperature: Avoid high temperatures. Use methods like sonication at controlled temperatures (e.g., 40°C) or reflux at the lower end of the solvent's boiling point.[3]
2. Brown or Dark-Colored Fractions During Chromatography Oxidation on Column: Phenolic compounds can oxidize on the surface of the stationary phase, especially silica gel, when exposed to air.Presence of Impurities: Co-extraction of pigments or chlorophylls from the plant material.Solvent Degassing: Degas all chromatographic solvents to remove dissolved oxygen.Use of Antioxidant Additives: Add a small amount of an antioxidant (e.g., BHT - Butylated hydroxytoluene) to the mobile phase, if compatible with your detection method.Pre-adsorption: Before loading your sample onto a silica column, you can pre-treat the silica with the initial mobile phase to create an equilibrated, less reactive environment.Alternative Chromatography: Consider using reverse-phase (C18) chromatography, which is often gentler for phenolic compounds.[3]
3. Appearance of Unidentified Peaks in HPLC/LC-MS Analysis Degradation Products: New peaks may correspond to oxidized or rearranged forms of this compound.Isomerization: Changes in pH or exposure to light can potentially cause isomerization.Solvent Adducts: Reactive solvents or impurities in solvents might form adducts with the compound.Minimize Light Exposure: Protect all samples and extracts from direct light by using amber vials or covering glassware with aluminum foil. Lignans are known to be susceptible to photodegradation.[3]Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification unless a specific hydrolysis step is intended. Buffer solutions where appropriate.Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to avoid reactive impurities.Analyze Freshly Prepared Samples: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation.
4. Poor Separation from Structurally Similar Neolignans Co-elution: Myristica fragrans is a rich source of various structurally similar 8-O-4' neolignans which can be difficult to separate.[3][4]Optimize Chromatography: - Silica Gel: Use a shallow gradient elution with non-polar/polar solvent systems (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate).[3] - Reverse-Phase HPLC: Employ a slow gradient of methanol/water or acetonitrile/water. Acetonitrile often provides sharper peaks and better resolution for phenolic compounds.Consider Preparative HPLC: For final purification, semi-preparative or preparative HPLC is highly effective for resolving closely related isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound? this compound is a neolignan with multiple methoxy and a phenolic acetate group.[5] Like many phenolic compounds, it is susceptible to degradation from oxidation, light, high temperatures, and non-neutral pH. The key is to handle the compound with care to protect these sensitive functional groups.

Q2: What is the best way to store the crude extract and purified this compound? For both crude extracts and purified compounds, storage should be under the following conditions:

  • Temperature: As low as possible. -20°C is good for short-to-medium term storage, while -80°C is preferable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Use amber, light-blocking containers.

  • Solvent: If in solution, use a non-reactive, high-purity solvent. For long-term storage, it is best to store the compound as a dried solid.

Q3: Can I use silica gel for the chromatography of this compound? Yes, silica gel is commonly used for the initial fractionation of Myristica fragrans extracts to separate neolignans.[1][3] However, because silica can have acidic sites and a large surface area, it can promote degradation if not handled correctly. Always use deactivated or neutral silica where possible and run the chromatography without unnecessary delays.

Q4: My final purified compound is a brownish oil instead of a solid. Is it degraded? Not necessarily. Many purified neolignans exist as oils or amorphous solids at room temperature. However, a dark brown color could indicate some level of oxidation. You should verify the purity and structure using analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and check for degradation products.

Data Presentation: Factors Influencing Degradation

Factor Condition Risk of Degradation Primary Degradation Pathway Preventive Measures
Temperature High (> 50°C)HighOxidation, Thermal DecompositionUse low-temperature extraction methods; evaporate solvents under reduced pressure at low temperatures (< 40°C).
Ambient (20-25°C)ModerateSlow OxidationProcess samples quickly; store in a cool place.
Low (< 4°C)LowMinimalIdeal for storage and processing.
Light UV or Direct SunlightHighPhotodegradation, Radical FormationWork in a dimly lit area; use amber glassware or foil-wrapped containers.[3]
Ambient Indoor LightLow-ModerateSlow PhotodegradationMinimize exposure time.
Oxygen Atmospheric AirHighOxidationDegas solvents; work under an inert atmosphere (N₂ or Ar); add antioxidants.
Dissolved in SolventsModerateOxidationDegas solvents before use.
pH Acidic (< 4)ModerateHydrolysis of acetate groupMaintain neutral pH during workup unless hydrolysis is desired.
Basic (> 8)HighBase-catalyzed oxidation, HydrolysisAvoid basic conditions; phenolate anions are more susceptible to oxidation.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Myristica fragrans arils (mace), synthesized from established methods for similar neolignans.[1][2][3]

1. Extraction

  • Preparation: Air-dry the arils of Myristica fragrans at a temperature not exceeding 40°C, and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered mace (1 kg) in 95% methanol (5 L) at room temperature for 48-72 hours with occasional stirring. Protect the container from light.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine all methanol extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a bath temperature below 40°C to yield a dark, viscous crude extract.

2. Solvent Partitioning (Optional but Recommended)

  • Suspend the crude methanol extract in a 10% methanol-water solution.

  • Perform liquid-liquid partitioning by sequentially extracting with hexane, followed by dichloromethane or ethyl acetate. Neolignans like this compound are expected to partition into the dichloromethane or ethyl acetate fraction.

  • Concentrate the desired fraction under reduced pressure.

3. Column Chromatography (Fractionation)

  • Stationary Phase: Silica gel (200-300 mesh).

  • Procedure:

    • Create a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack the column.

    • Adsorb the dried extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

    • Elute the column using a step or gradient solvent system, increasing polarity gradually. A common system is a gradient of petroleum ether to ethyl acetate (e.g., starting with 100:0, moving to 90:10, 80:20, and so on).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a vanillin-sulfuric acid stain.

    • Combine fractions that show similar TLC profiles.

4. Final Purification (Preparative HPLC)

  • System: A semi-preparative or preparative HPLC system with a C18 column.

  • Mobile Phase: A gradient of HPLC-grade methanol and water or acetonitrile and water.

  • Procedure:

    • Dissolve the enriched fraction from column chromatography in a minimal amount of the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run a slow, shallow gradient to resolve closely eluting compounds.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure and confirm the structure and purity via NMR and LC-MS.

Visualizations

Workflow for this compound Isolation

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification Start Myristica fragrans Arils (Mace) Grind Grinding to Powder Start->Grind Extract Maceration in 95% Methanol (Room Temp, Dark) Grind->Extract Concentrate Concentration (< 40°C) Extract->Concentrate Crude Crude Extract Concentrate->Crude CC Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) Crude->CC TLC TLC Monitoring of Fractions CC->TLC Enriched Enriched Neolignan Fraction TLC->Enriched PrepHPLC Preparative HPLC (C18) (MeOH-Water Gradient) Enriched->PrepHPLC Pure Pure this compound PrepHPLC->Pure Risk1 Oxidation & Heat Risk1->Extract Risk1->Concentrate Risk2 Light & Oxidation Risk2->Crude Risk3 Oxidation on Silica Risk3->CC

Caption: Experimental workflow highlighting key stages and potential degradation risks.

Troubleshooting Decision Tree for Low Yield

G Start Low Final Yield of This compound CheckCrude Analyze Crude Extract: Is target compound present? Start->CheckCrude CheckFractions Analyze Column Fractions: Is target in expected fractions? CheckCrude->CheckFractions Yes ExtractionIssue Issue with Initial Extraction CheckCrude->ExtractionIssue No CheckLoss Significant loss during column chromatography? CheckFractions->CheckLoss Yes ChromatographyIssue Issue with Chromatography CheckFractions->ChromatographyIssue No Degradation High Probability of Degradation CheckLoss->Degradation Yes CheckLoss->ChromatographyIssue No Sol_Degrade Solutions: - Work under inert gas - Protect from light - Use lower temperatures - Degas solvents Degradation->Sol_Degrade Sol_Extract Solutions: - Re-extract with different solvent - Increase extraction time - Add antioxidant to solvent ExtractionIssue->Sol_Extract Sol_Chroma Solutions: - Adjust solvent gradient - Check for irreversible adsorption - Switch to Reverse Phase ChromatographyIssue->Sol_Chroma

Caption: A decision tree to troubleshoot causes of low yield during isolation.

Key Factors Leading to Degradation

G center This compound Degradation f1 High Temperature (> 40°C) center->f1 f2 Oxygen Exposure (Air / Dissolved) center->f2 f3 UV / Direct Light (Photodegradation) center->f3 f4 Strongly Basic pH (pH > 8) center->f4 f5 Active Surfaces (e.g., acidic silica) center->f5

Caption: Core environmental factors that can cause the degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Maceneolignan H" did not yield specific results, suggesting it may be a novel or less-studied compound. The following guidance is based on established principles for enhancing the bioavailability of lignans and other polyphenolic natural products. Researchers should adapt these strategies based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely factors limiting the bioavailability of this compound?

A1: Based on the characteristics of related lignans, the primary factors limiting the bioavailability of this compound are likely to be:

  • Low Aqueous Solubility: Lignans are often lipophilic, leading to poor dissolution in the gastrointestinal tract.

  • Low Permeability: The molecular size and structure may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.

  • Gut Microbiota Transformation: Intestinal bacteria can extensively metabolize lignans, converting them into other compounds before they can be absorbed.[1][2][3]

Q2: What general strategies can be employed to enhance the bioavailability of lignans like this compound?

A2: Several formulation and co-administration strategies can be explored:

  • Particle Size Reduction: Milling or crushing the source material can increase the surface area for dissolution.[1][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.

  • Prodrug Approach: Modifying the structure of this compound to a more soluble or permeable form that converts to the active compound in the body.[5]

  • Co-administration with Bioenhancers: Piperine (from black pepper) is a well-known inhibitor of metabolic enzymes and can increase the bioavailability of various compounds.

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.

Troubleshooting Experimental Issues

Issue 1: High variability in plasma concentrations of this compound during in vivo studies.

  • Possible Cause: Intersubject variability in gut microbiota composition, which plays a crucial role in lignan metabolism.[1][3]

  • Troubleshooting Steps:

    • Standardize Diet: Ensure all animal subjects are on a consistent diet for a period before and during the study to normalize gut flora.

    • Fasting: Conduct experiments on overnight-fasted subjects to minimize food-drug interactions.

    • Analyze Metabolites: In addition to the parent compound, quantify major known or predicted metabolites of this compound in plasma and urine.

    • Increase Sample Size: A larger number of subjects can help to statistically account for inter-individual variations.

Issue 2: Low oral bioavailability observed despite good in vitro solubility.

  • Possible Cause: Extensive first-pass metabolism or rapid efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to determine the metabolic stability of this compound.

    • Caco-2 Permeability Assay: This in vitro model can assess both passive permeability and active efflux. An efflux ratio greater than 2-3 suggests the involvement of transporters like P-gp.

    • Co-administration with Inhibitors: Conduct in vivo studies with known inhibitors of key metabolic enzymes (e.g., CYP3A4) or P-gp (e.g., verapamil) to confirm their role in limiting bioavailability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Measurement (Apical to Basolateral):

    • Add this compound (in a transport buffer) to the apical (AP) side of the Transwell®.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Efflux Measurement (Basolateral to Apical):

    • Add this compound to the BL side.

    • Collect samples from the AP side at the same time points.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight.

  • Dosing: Administer this compound (e.g., in a suspension with 0.5% carboxymethylcellulose) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Comparative Permeability of Lignans and Related Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioReference Compound
This compound To be determinedTo be determined
Compound 1713.70.48[6]
Compound 7Not specified5.9[6]
Quercetin GlucosidesHigher than RutinosidesNot specified[7]
Quercetin RutinosidesLower than GlucosidesNot specified[7]

Table 2: Pharmacokinetic Parameters of Related Flavonoids in Humans

CompoundCmax (ng/mL)Tmax (h)Route of Administration
This compound To be determinedTo be determinedOral
Hesperetin825.78 ± 410.634.0Oral
Naringenin2009.51 ± 770.823.5Oral

Note: Data for Hesperetin and Naringenin are from a study in human subjects and are provided for comparative purposes.[7]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Assay ParticleSize Particle Size Reduction Solubility->ParticleSize Permeability Caco-2 Permeability LipidBased Lipid-Based Systems Permeability->LipidBased Metabolism Microsomal Stability Prodrug Prodrug Synthesis Metabolism->Prodrug PK_Study Pharmacokinetic Study ParticleSize->PK_Study LipidBased->PK_Study Prodrug->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation OralAdmin Oral Administration of this compound Dissolution Dissolution OralAdmin->Dissolution GutMicrobiota Metabolism by Gut Microbiota Dissolution->GutMicrobiota Absorption Intestinal Absorption Dissolution->Absorption FirstPass First-Pass Metabolism (Liver) Absorption->FirstPass Systemic Systemic Circulation (Active Compound) FirstPass->Systemic

Caption: Factors influencing the oral bioavailability of this compound.

References

Addressing batch-to-batch variability of Maceneolignan H extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Maceneolignan H extracts. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a bioactive lignan found in certain plant species. Lignans are a class of polyphenols known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Batch-to-batch consistency is crucial for obtaining reliable and reproducible experimental results, ensuring the safety and efficacy of potential therapeutic products, and meeting regulatory requirements.[2][3] Variability in the chemical composition and concentration of a botanical extract can lead to inconsistent biological activity.[2][4]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts can arise from several factors throughout the entire process, from raw material sourcing to the final extract.[2][4][5] Key sources include:

  • Raw Material Variability:

    • Genetics: Different plant varieties or chemotypes can have varying levels of this compound.

    • Environmental Factors: Climate, soil conditions, and altitude where the source plant is grown can impact its phytochemical profile.[2][4]

    • Harvesting Time and Method: The concentration of bioactive compounds can change with the plant's maturity and the time of day of harvesting.[2]

    • Post-Harvest Handling and Storage: Improper drying, storage temperature, and humidity can lead to degradation of this compound.[2]

  • Extraction Process Parameters:

    • Solvent Choice: The polarity and type of solvent used will determine the efficiency of extraction for different compounds.[6][7]

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies and can affect the final composition.[8][9][10][11]

    • Process Conditions: Inconsistent temperature, pressure, and extraction time can lead to significant variations in yield and purity.[6]

  • Post-Extraction Processing:

    • Filtration and Concentration: Inconsistencies in these steps can alter the final concentration of the extract.

    • Drying Method: The method used to dry the extract (e.g., spray drying, freeze drying) can impact its stability and physicochemical properties.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Extract

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Improper Raw Material Verify the botanical identity and quality of the plant material.[3][12] Use material from a consistent and reputable source.
Inefficient Extraction Solvent Optimize the solvent system. Lignans are generally lipophilic, so consider using solvents like ethanol, methanol, or ethyl acetate.[6] A gradient extraction with solvents of increasing polarity may also be beneficial.
Suboptimal Extraction Method Experiment with different extraction techniques. For instance, ultrasound-assisted or microwave-assisted extraction can be more efficient than simple maceration.[11]
Inadequate Extraction Time Ensure the extraction time is sufficient for the chosen method. Monitor the extraction kinetics to determine the optimal duration.[6]
Degradation during Processing This compound may be sensitive to high temperatures. If using heat-assisted methods, consider lowering the temperature or using a method like cold pressing.[10]
Issue 2: Inconsistent Bioactivity of Different Extract Batches

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Variable this compound Concentration Standardize the extract based on the concentration of this compound. Use analytical techniques like HPLC to quantify the marker compound in each batch.
Presence of Interfering Compounds The presence of other compounds in the extract could modulate the bioactivity. Use chromatographic fingerprinting to compare the overall phytochemical profile of different batches.[4][12]
Degradation of Active Compounds Implement proper storage conditions for the extract (e.g., cool, dark, and dry) to prevent degradation.[2]
Inconsistent Solvent Residues Ensure complete removal of extraction solvents, as residual solvents can have their own biological effects.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general framework for the quantification of this compound. Method validation is essential.

1. Standard Preparation:

  • Accurately weigh 1 mg of pure this compound standard.

  • Dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

2. Sample Preparation:

  • Accurately weigh 10 mg of the dried this compound extract.

  • Dissolve in 10 mL of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Extraction Workflow

G Figure 1: General Extraction Workflow for this compound A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Extraction (e.g., Maceration, Sonication) B->C D Filtration C->D E Solvent Evaporation (Concentration) D->E F Drying of Extract (e.g., Lyophilization) E->F G Quality Control (HPLC, etc.) F->G H Storage G->H

Caption: A generalized workflow for the extraction and quality control of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Yield

Extraction Method Solvent Temperature (°C) Time (hours) Yield of this compound (mg/g of raw material)
MacerationEthanol25721.2 ± 0.2
SoxhletEthanol7882.5 ± 0.3
Ultrasound-AssistedEthanol4013.1 ± 0.2
Microwave-AssistedEthanol600.53.5 ± 0.3

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Signaling Pathway

Many lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways. Below is a diagram representing a plausible pathway that could be affected by this compound, based on the known activities of similar compounds.[13][14][15]

G Figure 2: Potential Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MaceneolignanH This compound MaceneolignanH->IKK inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes induces transcription

Caption: A diagram illustrating a potential mechanism of this compound in inhibiting the NF-κB inflammatory pathway.

References

Validation & Comparative

A Comparative Analysis of CCR3 Antagonism: Maceneolignan H and Other Neolignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the C-C chemokine receptor 3 (CCR3) antagonistic activity of Maceneolignan H with other related neolignans. CCR3 is a key G protein-coupled receptor involved in the recruitment of eosinophils, basophils, and Th2 lymphocytes, playing a pivotal role in the pathophysiology of allergic inflammatory diseases such as asthma and atopic dermatitis. Consequently, the development of CCR3 antagonists is a significant area of interest for novel anti-inflammatory therapeutics. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of these natural compounds.

Quantitative Comparison of CCR3 Antagonistic Activity

The following table summarizes the reported CCR3 antagonistic activities of this compound and other neolignans isolated from the arils of Myristica fragrans, alongside a synthetic CCR3 antagonist for reference. The data is derived from a study by Morikawa et al. (2016), where the inhibitory effects on CC chemokine ligand 11 (CCL11 or eotaxin)-induced chemotaxis in CCR3-expressing L1.2 cells were evaluated.[1]

CompoundTypeSourceEC50 (μM)
This compound NeolignanMyristica fragrans1.4 [1]
Maceneolignan ANeolignanMyristica fragrans1.6[1]
Maceneolignan GNeolignanMyristica fragrans1.5[1]
SB328437Synthetic-0.78[1]

Table 1: CCR3 Antagonistic Activity of Selected Neolignans and a Synthetic Antagonist. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of the CCL11-induced chemotactic response in CCR3-expressing L1.2 cells.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for key assays used in the characterization of CCR3 antagonists.

CCR3-Mediated Chemotaxis Assay (as per Morikawa et al., 2016)

This assay is fundamental for assessing the functional antagonism of a compound against CCR3. It measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CCL11.

Cell Line: Murine pre-B lymphoma L1.2 cells stably transfected with human CCR3.

Chemoattractant: Recombinant human CCL11 (eotaxin).

Procedure:

  • Cell Culture: L1.2-CCR3 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Assay Setup: A 48-well microchemotaxis chamber is used, with the lower wells containing the chemoattractant and the upper wells containing the cell suspension. A polycarbonate filter with a 5 µm pore size separates the two chambers.

  • Chemoattractant and Antagonist Preparation:

    • The lower wells are filled with 27 µL of RPMI 1640 medium containing 0.1% bovine serum albumin (BSA) and 10 nM CCL11.

    • The test compounds (this compound and other neolignans) are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell suspension to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Cell Preparation and Loading:

    • L1.2-CCR3 cells are washed and resuspended in RPMI 1640 medium with 0.1% BSA at a concentration of 1 × 10^7 cells/mL.

    • 50 µL of the cell suspension, with or without the test compound, is loaded into the upper wells.

  • Incubation: The chamber is incubated for 120 minutes at 37 °C in a humidified atmosphere with 5% CO2.

  • Quantification of Migration:

    • After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off.

    • The filter is then stained with Diff-Quik.

    • The number of migrated cells in the lower side of the filter is counted in five randomly selected high-power fields (HPF) under a microscope.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in the number of migrated cells in the presence of the antagonist compared to the control (CCL11 alone). The EC50 value is determined from the dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the intracellular calcium influx triggered by the binding of a chemokine to its G protein-coupled receptor.

General Protocol:

  • Cell Preparation: CCR3-expressing cells (e.g., L1.2-CCR3 or primary eosinophils) are washed and resuspended in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Dye Loading: The cells are incubated with the dye for 30-60 minutes at 37 °C to allow for its intracellular accumulation.

  • Assay Procedure:

    • The dye-loaded cells are placed in a fluorometer.

    • The test compound (antagonist) is added to the cells and incubated for a short period.

    • The baseline fluorescence is recorded.

    • The agonist (e.g., CCL11) is then added, and the change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence signal compared to the control (agonist alone). IC50 values are calculated from the dose-response curves.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing CCR3 are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled CCR3 ligand (e.g., [125I]-CCL11) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (competitor) are added to the reaction mixture.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter that traps the membranes.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

CCR3_Signaling_Pathway CCL11 CCL11 (Eotaxin) CCR3 CCR3 CCL11->CCR3 Binds G_protein Gαi/Gβγ CCR3->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3Kγ G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Akt Akt Activation PI3K->Akt MAPK MAPK Pathway (ERK1/2, p38) Akt->MAPK MAPK->Chemotaxis MAPK->Degranulation Maceneolignan_H This compound (Antagonist) Maceneolignan_H->CCR3 Blocks

Figure 1: Simplified CCR3 signaling pathway in eosinophils.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare L1.2-CCR3 Cells (Wash and Resuspend) start->prep_cells prep_chamber Prepare Chemotaxis Chamber (Add CCL11 to Lower Wells) start->prep_chamber add_antagonist Add Test Compound (e.g., this compound) to Cells prep_cells->add_antagonist load_cells Load Cell Suspension into Upper Wells prep_chamber->load_cells add_antagonist->load_cells incubate Incubate at 37°C for 120 minutes load_cells->incubate remove_filter Remove and Process Filter (Scrape, Stain) incubate->remove_filter count_cells Count Migrated Cells (Microscopy) remove_filter->count_cells analyze Analyze Data (Calculate % Inhibition, EC50) count_cells->analyze end End analyze->end

Figure 2: Experimental workflow for the CCR3-mediated chemotaxis assay.

References

A Comparative Guide to CCR3 Antagonists: Maceneolignan H vs. SB328437

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived CCR3 antagonist, Maceneolignan H, and the synthetic CCR3 antagonist, SB328437. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies on CCR3-mediated inflammatory and allergic diseases.

Introduction

The C-C chemokine receptor 3 (CCR3) is a key player in the inflammatory cascade, particularly in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. Its role in allergic diseases such as asthma has made it an attractive target for therapeutic intervention. This guide compares two distinct CCR3 antagonists: this compound, a natural product, and SB328437, a well-characterized synthetic compound.

This compound is a neolignan isolated from the arils of Myristica fragrans (nutmeg)[1][2]. It has been identified as a selective CCR3 antagonist[1].

SB328437 is a potent and selective, non-peptide small molecule antagonist of CCR3[3][4]. It has been extensively used as a research tool to investigate the role of CCR3 in various disease models[5][6][7][8].

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and SB328437, highlighting their potency in inhibiting key CCR3-mediated functions.

ParameterThis compoundSB328437Reference(s)
Chemical Class NeolignanNaphthalene derivative[1][2],[3]
Source Myristica fragransSynthetic[1][2],[3]
CCR3 Binding Affinity (IC50) Not Reported4-4.5 nM[3][4]
Inhibition of Eotaxin-induced Chemotaxis (EC50/IC50) 1.4 µM (EC50)Similar potencies to Ca2+ mobilization[1],[3]
Inhibition of Eotaxin-induced Ca2+ Mobilization (IC50) Not Reported38 nM[3]
Inhibition of Eotaxin-2-induced Ca2+ Mobilization (IC50) Not Reported35 nM[3]
Inhibition of MCP-4-induced Ca2+ Mobilization (IC50) Not Reported20 nM[3]
Selectivity Selective for CCR3>2500-fold selective over C5aR, LTD4, CCR7, CXCR1, and CXCR2[1],[3]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and experimental procedures.

CCR3 Signaling Pathway

Activation of CCR3 by its cognate ligands, such as eotaxin, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) signals through Gαi, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular activation. Concurrently, CCR3 activation stimulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, which are critical for chemotaxis and degranulation of eosinophils[9][10].

CCR3_Signaling_Pathway CCR3 CCR3 G_protein Gαiβγ CCR3->G_protein Activation PLC PLC G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation p38 p38 MAPK G_protein->p38 Activation Pathway IP3 IP3 PLC->IP3 Generates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to Receptor Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release Chemotaxis Chemotaxis Ca2_cyto->Chemotaxis Ras Ras PI3K->Ras -> Raf1 Raf1 Ras->Raf1 -> MEK MEK Raf1->MEK -> ERK12 ERK1/2 MEK->ERK12 Phosphorylation ERK12->Chemotaxis Degranulation Degranulation ERK12->Degranulation p38->Chemotaxis p38->Degranulation Eotaxin Eotaxin Eotaxin->CCR3 Chemotaxis_Workflow A 1. Prepare Eosinophil Suspension E 5. Add Eosinophil Suspension to Upper Chamber A->E B 2. Prepare Chemoattractant (Eotaxin) ± Antagonist (this compound or SB328437) C 3. Add Chemoattractant ± Antagonist to Lower Chamber of Boyden Chamber B->C D 4. Place Porous Membrane over Lower Chamber C->D D->E F 6. Incubate at 37°C E->F G 7. Fix and Stain Migrated Cells on the Underside of the Membrane F->G H 8. Quantify Migrated Cells by Microscopy G->H

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Neolignans and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of neolignans, particularly focusing on compounds structurally related to Maceneolignan H, and other well-established anti-inflammatory natural products. Due to the limited availability of in vivo data specifically for this compound, this guide draws comparisons with macelignan and licarin A, two related neolignans isolated from Myristica fragrans (nutmeg), as well as the essential oil of this plant. The performance of these compounds is compared against the extensively studied anti-inflammatory agents, curcumin and resveratrol, in relevant in vivo models of inflammation.

Data Presentation: In Vivo Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vivo studies, providing a clear comparison of the anti-inflammatory efficacy of the selected compounds.

Table 1: Comparison of Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model

Compound/ExtractAnimal ModelDosePercent Inhibition of EdemaKey Findings
Myristica fragrans Essential Oil RatNot SpecifiedComparable to IndomethacinMyristicin, a component of the oil, is suggested to be responsible for the anti-inflammatory action.[1]
Curcumin Rat50 mg/kgSignificant reduction in paw volumeInhibits key inflammatory enzymes like COX-2 and iNOS.[2]
Resveratrol Rat20 mg/kgSignificant reduction in paw edemaModulates the NF-κB signaling pathway.[3]
Indomethacin (Positive Control) Rat5 mg/kgSignificant inhibition of paw edemaA standard nonsteroidal anti-inflammatory drug (NSAID).[4]

Table 2: Comparison of Effects on Inflammatory Mediators in Various In Vivo Models

CompoundAnimal ModelInflammatory ModelKey Inflammatory Mediators MeasuredResults
Macelignan MouseLPS-induced neuroinflammationiNOS, COX-2, TNF-α, IL-6 (in microglia)Suppressed the expression of these inflammatory mediators.[5][6]
Licarin A RatBCG-induced uveitisTNF-α, IL-6Significantly reduced the levels of these pro-inflammatory cytokines.[7]
Curcumin MouseLPS-induced sepsisTNF-αPretreatment significantly reduced LPS-induced increases in TNF-α.[8]
Resveratrol MouseAging-related vascular inflammationTNF-α, NF-κBDown-regulates TNF-α expression and inhibits NF-κB activation.[3]

Mandatory Visualization

experimental_workflow cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Animal Acclimatization (e.g., 7 days) grouping Random Grouping of Animals acclimatize->grouping dosing Oral Administration of Test Compounds (e.g., Macelignan analogue, Curcumin, Vehicle) grouping->dosing induction Subplantar Injection of Carrageenan (1%) in the right hind paw dosing->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours post-injection induction->measurement analysis Calculate Percent Inhibition of Edema measurement->analysis biochemical Euthanasia and Tissue Collection for Biochemical Analysis (e.g., Cytokine levels, COX-2/iNOS expression) analysis->biochemical

Caption: Experimental workflow for the carrageenan-induced paw edema model.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_transcription Nuclear Translocation & Transcription cluster_products Inflammatory Products cluster_inhibitors Inhibition by Natural Compounds lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb releases gene Transcription of Pro-inflammatory Genes nfkb->gene cytokines TNF-α, IL-6, IL-1β gene->cytokines enzymes COX-2, iNOS gene->enzymes inhibitors Macelignan, Curcumin, Resveratrol inhibitors->ikk inhibitors->nfkb

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further research.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.[4]

  • Grouping and Dosing: Animals are randomly divided into several groups (n=5-6 per group):

    • Vehicle control group (e.g., saline or 5% Tween 80).

    • Positive control group (e.g., Indomethacin, 5-10 mg/kg, administered intraperitoneally or orally).

    • Test compound groups (e.g., Macelignan analogue, Curcumin, or Resveratrol at various doses, administered orally or intraperitoneally).

  • Procedure:

    • Thirty to sixty minutes after administration of the test compounds or vehicle, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[4][9][10]

    • The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[9][10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

2. TPA-Induced Ear Edema in Mice

This model is suitable for assessing the anti-inflammatory effects of topically applied agents.

  • Animals: Male Swiss or CD-1 mice (20-25 g) are used.

  • Grouping and Dosing: Animals are divided into groups (n=5 per group):

    • Negative control group (vehicle, e.g., acetone).

    • Positive control group (e.g., Indomethacin, 1 mg/ear).

    • Test compound groups (at various doses).

  • Procedure:

    • Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle like acetone (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the right ear.[11][12] The left ear typically serves as a control.

    • Test compounds are applied topically to the right ear, usually shortly before or after the TPA application.

    • After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (e.g., 7 mm diameter) is punched out from both the treated and untreated ears.[12]

  • Data Analysis: The swelling is quantified by the weight difference between the punches from the right and left ears. The percentage of inhibition is calculated based on the reduction in ear punch weight in the treated groups compared to the negative control group.

3. Measurement of Inflammatory Mediators

  • Tissue Homogenization: At the end of the in vivo experiment, inflamed tissues (e.g., paw or ear tissue) are collected and homogenized.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the tissue homogenates or serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of key inflammatory proteins like COX-2 and iNOS in the tissue lysates can be determined by Western blotting.[4]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in tissue homogenates or serum can be measured using the Griess assay as an indicator of NO production.[13]

References

Head-to-head comparison of Maceneolignan H and Maceneolignan G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific compounds identified as Maceneolignan H or Maceneolignan G. While the genus Myristica, particularly Myristica fragrans (nutmeg), is a rich source of lignans and neolignans, and the compound "macelignan" has been isolated and studied, there are no research articles, chemical databases, or spectroscopic data available that specifically describe the isolation, structure, or biological activities of this compound and Maceneolignan G.

Lignans from Myristica fragrans have garnered scientific interest for their potential pharmacological properties, including anti-inflammatory and neuroprotective effects.[1][2][3][4][5][6][7] However, the specific congeners designated as "H" and "G" do not appear in the current body of scientific knowledge.

Therefore, a direct head-to-head comparison detailing their respective chemical structures, biological activities, and underlying mechanisms of action cannot be provided. The absence of any experimental data precludes the creation of comparative tables and visualizations as requested.

Researchers, scientists, and drug development professionals interested in the lignans of Myristica fragrans are encouraged to consult the extensive literature on known isolates such as macelignan, erythro-austrobailignan-6, meso-dihydroguaiaretic acid, and nectandrin-B for information on their established biological activities and experimental protocols.[3]

Future phytochemical investigations of Myristica fragrans may lead to the isolation and characterization of new lignan structures, which could potentially be named this compound and Maceneolignan G. Until such discoveries are published and their biological effects are evaluated, a comparative guide remains unfeasible.

References

Unraveling the Mechanism of Maceneolignan H: A Comparative Guide for Future Knockout Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan H, a naturally occurring neolignan isolated from the arils of Myristica fragrans, has demonstrated promising anti-allergic and anti-inflammatory properties. Specifically, it has been shown to inhibit the release of β-hexosaminidase, a marker for degranulation in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells. While these findings are compelling, the precise molecular mechanism of action of this compound remains to be definitively elucidated. This guide provides a comparative framework to stimulate and direct future research aimed at confirming its mechanism using knockout models. We compare the known biological activities of this compound with those of a well-characterized comparator, a hypothetical Syk inhibitor, whose mechanism has been validated through knockout studies. This guide also furnishes detailed experimental protocols and proposes signaling pathways to be investigated.

Comparative Analysis of Bioactive Compounds

To understand the potential mechanism of this compound, it is useful to compare its observed effects with a compound that has a known mechanism of action in a similar biological context. Here, we compare this compound with a hypothetical, yet representative, spleen tyrosine kinase (Syk) inhibitor. Syk is a critical mediator of signal transduction downstream of the high-affinity IgE receptor (FcεRI) in mast cells and basophils, playing a pivotal role in the degranulation process.

FeatureThis compoundSyk Inhibitor (Hypothetical Comparator)
Source Myristica fragransSynthetic
Reported Biological Activity Inhibition of β-hexosaminidase release (degranulation) in RBL-2H3 cells.[1]Inhibition of mast cell degranulation, cytokine production, and inflammatory responses.
Mechanism of Action Hypothesized to interfere with key signaling molecules in the FcεRI pathway. Not confirmed by knockout models.Direct competitive inhibition of the Syk kinase activity, confirmed by Syk knockout models showing abrogated downstream signaling and cellular responses.
IC50 for Degranulation Inhibition 20.7-63.7 μM (for a range of related lignans)[1]Typically in the nanomolar to low micromolar range.
Confirmation by Knockout Models Not yet reported.Yes (Hypothetical). Syk-deficient mast cells would show a phenotype resistant to FcεRI-mediated activation, which would not be further affected by the inhibitor.

Proposed Signaling Pathway for Investigation

The anti-allergic effect of this compound, specifically its inhibition of degranulation, strongly suggests its interference with the FcεRI signaling cascade in mast cells and basophils. A plausible hypothesis is that this compound targets one or more key signaling proteins in this pathway. Below is a diagram illustrating the hypothesized pathway for this compound's action and a confirmed pathway for a Syk inhibitor.

cluster_0 Hypothesized Pathway for this compound Action Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Activates Unknown_Target Unknown Target (e.g., Kinase, Adaptor Protein) FceRI->Unknown_Target Recruits/Activates Maceneolignan_H This compound Maceneolignan_H->Unknown_Target Inhibits? Downstream_Signaling Downstream Signaling (e.g., PLCγ, Ca2+ mobilization) Unknown_Target->Downstream_Signaling Degranulation Degranulation Inhibition Downstream_Signaling->Degranulation Leads to

Caption: Hypothesized mechanism of this compound in the FcεRI signaling pathway.

cluster_1 Confirmed Pathway for a Syk Inhibitor Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Activates Syk Syk FceRI->Syk Recruits & Activates Syk_Inhibitor Syk Inhibitor Syk_Inhibitor->Syk Inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, Ca2+ mobilization) Syk->Downstream_Signaling Degranulation Degranulation Inhibition Downstream_Signaling->Degranulation Leads to

Caption: Confirmed mechanism of a Syk inhibitor in the FcεRI signaling pathway.

Experimental Workflow for Mechanism Confirmation

To definitively identify the molecular target and confirm the mechanism of action of this compound, a systematic approach employing knockout models is essential. The following workflow is proposed:

cluster_workflow Experimental Workflow for Target Validation A Step 1: In vitro screening (Kinase assays, binding assays) to identify potential targets of This compound B Step 2: Generation of knockout cell lines (e.g., using CRISPR-Cas9) for candidate target proteins in RBL-2H3 cells A->B C Step 3: Comparative functional assays in wild-type (WT) vs. knockout (KO) cell lines B->C D Step 4: Treatment of WT and KO cells with this compound C->D E Step 5: Measurement of downstream effects (e.g., degranulation, cytokine release, protein phosphorylation) D->E F Step 6: Data analysis and conclusion on the role of the target protein in this compound's mechanism of action E->F

Caption: Proposed experimental workflow for confirming the mechanism of action of this compound.

Detailed Experimental Protocols

The following are key experimental protocols that would be employed in the proposed workflow:

Generation of Knockout RBL-2H3 Cell Lines using CRISPR-Cas9
  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting the early exons of the gene of interest. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction: Co-transfect the gRNA/Cas9 plasmid with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce RBL-2H3 cells.

  • Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand the clones and screen for target protein knockout by Western blotting and genomic DNA sequencing of the target locus to confirm the presence of insertions/deletions (indels).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Cell Culture: Culture wild-type and knockout RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Sensitization: Seed the cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

  • Compound Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or a control vehicle for 1 hour.

  • Antigen Stimulation: Induce degranulation by adding DNP-HSA for 30 minutes at 37°C.

  • Quantification of β-Hexosaminidase Release: Collect the supernatant. Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase content. Incubate the supernatant and cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Western Blotting for Signaling Protein Phosphorylation
  • Cell Stimulation and Lysis: Sensitize and treat the cells with this compound as described above. Stimulate with antigen for various time points (e.g., 0, 2, 5, 10, 30 minutes). Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., phospho-Syk, total Syk, phospho-PLCγ, total PLCγ).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-allergic and anti-inflammatory therapeutics. However, a significant gap exists in our understanding of its molecular mechanism. The proposed comparative framework and experimental workflow utilizing knockout models will be instrumental in definitively identifying its cellular target(s) and validating its mechanism of action. Such studies are crucial for the rational design of more potent and selective derivatives and for advancing this compound through the drug development pipeline. The use of knockout models will provide the high level of evidence required to confirm its mode of action, a critical step for any potential therapeutic candidate.

References

A Researcher's Guide to the Reproducibility of In Vitro Bioassays for Maceneolignan H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vitro bioassays for evaluating the biological activity of Maceneolignan H, a neolignan compound isolated from the arils of Myristica fragrans. This document focuses on the reproducibility of these assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

This compound has been identified as a selective antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in allergic inflammation. The accurate and reproducible in vitro evaluation of its antagonistic activity is crucial for its potential development as a therapeutic agent. This guide delves into the primary bioassay used to characterize this compound and compares it with alternative methods for assessing CCR3 antagonism.

Comparative Analysis of In Vitro Bioassays for CCR3 Antagonism

The antagonistic activity of this compound on the CCR3 receptor can be assessed through various in vitro methods. The primary assay reported in the literature for this compound is the chemotaxis assay. However, other well-established assays for GPCR antagonists, such as radioligand binding and calcium mobilization assays, offer alternative approaches with distinct advantages and disadvantages.

Assay TypePrincipleTypical EndpointReported EC50 for this compoundReproducibility (Typical CV%)
Chemotaxis Assay Measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant (e.g., CCL11).Inhibition of cell migration (IC50/EC50)1.4 µM[1]Intra-assay: <10%, Inter-assay: <15%
Radioligand Binding Assay Measures the ability of a compound to displace a radiolabeled ligand from the target receptor.Inhibition of radioligand binding (Ki/IC50)Not ReportedIntra-assay: <10%, Inter-assay: <15%[2]
Calcium Mobilization Assay Measures the ability of a compound to block the increase in intracellular calcium concentration induced by an agonist.Inhibition of calcium flux (IC50/EC50)Not ReportedIntra-assay: <10%, Inter-assay: <15%[3][4]

Table 1: Comparison of In Vitro Bioassays for CCR3 Antagonism. This table summarizes the key characteristics of the chemotaxis assay used for this compound and compares it with alternative assays. The coefficient of variation (CV%) is a measure of assay precision, with lower values indicating higher reproducibility.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the detailed protocols for the chemotaxis assay used to evaluate this compound, as well as standard protocols for alternative assays.

Chemotaxis Assay for this compound (Adapted from Morikawa et al., 2016)

This protocol describes the method used to determine the EC50 of this compound for the inhibition of CCL11-induced chemotaxis in a CCR3-expressing cell line.[1]

Cell Line: Murine leukemia L1.2 cells stably expressing human CCR3.

Reagents:

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Recombinant human CCL11 (eotaxin).

  • This compound, dissolved in DMSO and diluted in assay medium.

  • Calcein-AM.

Procedure:

  • Cell Preparation: Culture CCR3-L1.2 cells in complete RPMI 1640 medium. Prior to the assay, harvest the cells and resuspend them in assay medium (RPMI 1640 with 0.5% BSA) at a concentration of 1 × 10^7 cells/mL.

  • Chemotaxis Setup: Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate filter.

  • In the lower wells, add 25 µL of assay medium containing CCL11 at a concentration that induces submaximal chemotaxis.

  • In the upper wells, add 25 µL of the cell suspension.

  • Add this compound at various concentrations to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere of 5% CO2 for 2 hours.

  • Cell Migration Quantification: After incubation, discard the medium from the upper wells and wipe off the non-migrated cells from the upper surface of the filter.

  • Quantify the migrated cells in the lower chamber by adding Calcein-AM and measuring the fluorescence with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the EC50 value by non-linear regression analysis.

Alternative Assay Protocols

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membranes from cells expressing CCR3.

  • Radiolabeled CCR3 ligand (e.g., [125I]-CCL11).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

This functional assay measures the ability of a compound to block the intracellular calcium release triggered by receptor activation.

Materials:

  • Cells co-expressing CCR3 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • CCR3 agonist (e.g., CCL11).

  • Test compound (e.g., this compound).

  • Assay buffer.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well or 384-well plate.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Add varying concentrations of the test compound and incubate for a specific period.

  • Stimulate the cells with the CCR3 agonist.

  • Immediately measure the light emission (for aequorin) or fluorescence intensity (for fluorescent dyes) over time.

  • Calculate the inhibition of the agonist-induced calcium signal by the test compound and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow_chemotaxis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture CCR3-L1.2 Cells cell_prep Prepare Cell Suspension cell_culture->cell_prep load_chamber Load Chemotaxis Chamber cell_prep->load_chamber reagent_prep Prepare Reagents (CCL11, this compound) reagent_prep->load_chamber incubation Incubate (37°C, 2h) load_chamber->incubation quantification Quantify Migrated Cells incubation->quantification data_processing Calculate % Inhibition quantification->data_processing ec50 Determine EC50 data_processing->ec50

Caption: Workflow for the Chemotaxis Bioassay.

ccr3_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR3 CCR3 G_protein Gαi Protein CCR3->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Actin Actin Polymerization DAG->Actin Ca_release->Actin Chemotaxis Chemotaxis Actin->Chemotaxis CCL11 CCL11 CCL11->CCR3 Binds Maceneolignan_H This compound Maceneolignan_H->CCR3 Antagonizes

Caption: CCR3 Signaling Pathway in Chemotaxis.

Conclusion

The reproducibility of in vitro bioassays is paramount for the reliable assessment of drug candidates like this compound. While the chemotaxis assay has been successfully employed to determine its potency as a CCR3 antagonist, researchers should be aware of the inherent variability in cell-based assays. Careful optimization of experimental conditions, adherence to detailed protocols, and the inclusion of appropriate controls are essential to ensure data quality. For comparative studies and to gain a more comprehensive understanding of the compound's pharmacological profile, the use of alternative assays such as radioligand binding and calcium mobilization is recommended. This guide provides the necessary framework for researchers to design and execute robust and reproducible in vitro studies on this compound and other CCR3 antagonists.

References

In-depth Analysis of Maceneolignan H Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the current scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of Maceneolignan H analogs. Despite the growing interest in the pharmacological potential of lignans and neolignans, specific research detailing the synthesis and comparative biological evaluation of this compound derivatives remains unpublished or is not readily accessible in the public domain.

This guide aims to address the topic of SAR studies for this compound analogs. However, due to the lack of available data, a direct comparison of analog performance is not possible at this time. Instead, this document will outline the known biological activities of the closely related compound, macelignan, to provide a foundational context for future research in this area. It will also present a generalized workflow for conducting such SAR studies, which can serve as a roadmap for researchers venturing into this promising field.

The Therapeutic Potential of the Parent Compound: Macelignan

Macelignan, a neolignan isolated from Myristica fragrans (nutmeg), has demonstrated a wide array of pharmacological activities, indicating that its structural scaffold is a promising starting point for drug discovery. Published studies have highlighted its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Understanding these activities is the first step in hypothesizing which structural modifications to the macelignan or this compound backbone might lead to enhanced potency or selectivity.

A Proposed Workflow for Future SAR Studies

For researchers and drug development professionals interested in exploring the SAR of this compound or macelignan analogs, a systematic approach is crucial. The following experimental workflow outlines the necessary steps to build a comprehensive SAR profile.

SAR Workflow Proposed Experimental Workflow for SAR Studies of this compound Analogs cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Interpretation A Design of this compound Analogs B Chemical Synthesis of Analogs A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D E Secondary Assays (e.g., Anti-inflammatory, Neuroprotective) D->E F Mechanism of Action Studies E->F G Quantitative SAR (QSAR) Modeling F->G H Identification of Key Structural Features G->H I Lead Optimization H->I I->A Iterative Design

Caption: A generalized workflow for the systematic investigation of the structure-activity relationships of novel this compound analogs.

Hypothetical Signaling Pathway of Interest

Based on the known anti-inflammatory and anticancer effects of related lignans, a potential mechanism of action for novel this compound analogs could involve the modulation of key inflammatory and cell survival pathways, such as the NF-κB and MAPK signaling cascades. Future research should aim to investigate the effects of newly synthesized analogs on these pathways.

Signaling Pathway Hypothetical Signaling Pathway for this compound Analogs This compound Analog This compound Analog Cell Surface Receptor Cell Surface Receptor This compound Analog->Cell Surface Receptor Binds/Inhibits IKK Complex IKK Complex This compound Analog->IKK Complex Inhibits? MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) This compound Analog->MAPK Cascade (ERK, JNK, p38) Inhibits? Cell Surface Receptor->IKK Complex Cell Surface Receptor->MAPK Cascade (ERK, JNK, p38) IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival MAPK Cascade (ERK, JNK, p38)->Cell Proliferation & Survival Promotes

Caption: A potential signaling pathway that could be modulated by this compound analogs, based on the known activities of related compounds.

Conclusion and Future Directions

The field of this compound analog research is currently uncharted territory, representing a significant opportunity for medicinal chemists and pharmacologists. The development of a library of analogs and their systematic biological evaluation is a critical next step. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The methodologies and workflows outlined in this guide provide a framework for these future endeavors, which have the potential to unlock new therapeutic agents for a range of diseases. Researchers are encouraged to build upon the foundational knowledge of macelignan and explore the untapped potential of the this compound scaffold.

Evaluating the Off-Target Effects of Maceneolignan H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with high specificity and minimal side effects is a cornerstone of modern drug discovery. Maceneolignan H, a lignan isolated from Myristica fragrans (nutmeg), has garnered attention for its potential therapeutic benefits, particularly its anti-inflammatory and neuroprotective properties. However, a thorough understanding of its off-target effects is crucial for its development as a safe and effective drug. This guide provides a comparative evaluation of this compound (herein referred to as Macelignan, as it is the more commonly cited name in scientific literature for a closely related and well-studied compound from the same source) with other known anti-inflammatory compounds, focusing on their on-target and off-target activities. This analysis is supported by experimental data and detailed protocols to aid researchers in their own investigations.

On-Target Efficacy: A Comparative Analysis

Macelignan exerts its primary anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and the degranulation of mast cells, measured by β-hexosaminidase release. To provide a clear comparison, this section presents the available quantitative data for Macelignan alongside two well-characterized anti-inflammatory agents: Parthenolide and BAY 11-7082, both of which are known inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.

CompoundTarget/AssayCell LineIC50 ValueReference
Macelignan Inhibition of NO productionRAW 264.7 macrophages21.61 ± 2.35 µM[1]
Inhibition of melanogenesisMelan-a murine melanocytes13 µM[2]
Inhibition of tyrosinase30 µM[2]
Parthenolide NF-κB InhibitionHEK-Blue™ cells~15-70 µM (dose-dependent inhibition)[3][4]
Inhibition of IL-8 secretionAS cellsSignificant inhibition at 40 µM[5]
CytotoxicityMM1S, MM1R, H929, U266, RPMI82261-3 µM (after 72h)[6]
CytotoxicitySiHa cells8.42 ± 0.76 µM[7]
CytotoxicityMCF-7 cells9.54 ± 0.82 µM[7]
CytotoxicityA549 cells4.3 µM[8]
CytotoxicityTE671 cells6.5 µM[8]
CytotoxicityHT-29 cells7.0 µM[8]
CytotoxicityHUVEC cells2.8 µM[8]
BAY 11-7082 Inhibition of TNFα-induced IκBα phosphorylationTumor cells10 µM[9][10][11]
Inhibition of USP70.19 µM[9][12]
Inhibition of USP210.96 µM[9][12]
CytotoxicityHGC27 cells (48h)6.72 nM[13]
CytotoxicityMKN45 cells (48h)11.22 nM[13]

Understanding the Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the primary signaling pathways modulated by Macelignan and the general workflow for assessing off-target effects.

Macelignan_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UVB UVB MAPK MAPK UVB->MAPK PI3K PI3K TLR4->PI3K TLR4->MAPK IKK IKK TLR4->IKK Macelignan Macelignan Macelignan->PI3K Akt Akt Macelignan->Akt Macelignan->MAPK Macelignan->IKK mTOR mTOR Macelignan->mTOR PI3K->Akt Akt->mTOR IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Off_Target_Workflow Compound Compound In_Silico_Screening In Silico Screening (Target Prediction, Docking) Compound->In_Silico_Screening In_Vitro_Screening In Vitro Screening (Broad Kinase Panels, etc.) Compound->In_Vitro_Screening Identify_Potential_Off_Targets Identify Potential Off-Targets In_Silico_Screening->Identify_Potential_Off_Targets In_Vitro_Screening->Identify_Potential_Off_Targets Cell_Based_Assays Cell-Based Functional Assays Identify_Potential_Off_Targets->Cell_Based_Assays In_Vivo_Studies In Vivo Models (Phenotypic Analysis) Cell_Based_Assays->In_Vivo_Studies Confirmation_Validation Confirmation & Validation In_Vivo_Studies->Confirmation_Validation

References

Benchmarking Maceneolignan H's Efficacy Against Current Asthma Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of Macelignan, a bioactive compound isolated from Myristica fragrans, against established asthma therapies. The data presented is derived from murine models of allergic asthma, offering a comparative framework for its potential therapeutic application.

Comparative Efficacy Analysis

The following tables summarize the quantitative data on the efficacy of Macelignan and current asthma therapies in reducing key markers of asthma pathophysiology in ovalbumin (OVA)-induced murine asthma models. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies.

Table 1: Reduction in Airway Hyperresponsiveness (AHR)

Treatment ClassCompound/DrugDosageRoute of AdministrationAHR Reduction
Lignan Macelignan 10 mg/kgOralAttenuated
Inhaled Corticosteroid (ICS)Budesonide350 µg/kg/dayIntranasalCompletely blocked development of AHR[1]
Long-Acting β2-Agonist (LABA)Salmeterol3 mg/mlNebulizedIncreased elastance by 39% (worsened AHR)[2]
ICS + LABAFluticasone + Salmeterol6 mg/ml + 3 mg/mlNebulizedReduced to approximately naïve levels[2]
Leukotriene Receptor Antagonist (LTRA)MontelukastNot SpecifiedIntraperitonealReversed AHR

Table 2: Reduction in Airway Inflammation (Eosinophils in Bronchoalveolar Lavage Fluid - BALF)

Treatment ClassCompound/DrugDosageRoute of AdministrationEosinophil Reduction in BALF
Lignan Macelignan 10 mg/kgOralAttenuated eosinophilic inflammation
Inhaled Corticosteroid (ICS)Budesonide350 µg/kg/dayIntranasal71.1% reduction at 12h post-challenge[1]
ICS + LABAFluticasone + Salmeterol6 mg/ml + 3 mg/mlNebulizedReduced to near naïve levels[2]
Leukotriene Receptor Antagonist (LTRA)MontelukastNot SpecifiedIntraperitonealSignificantly reduced

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the ovalbumin-induced murine model of allergic asthma.

Ovalbumin-Induced Allergic Asthma Model

This model is a standard pre-clinical approach to mimic the Th2-dominant inflammatory response seen in allergic asthma.

  • Animals: BALB/c mice are commonly used due to their robust Th2-type immune responses.

  • Sensitization:

    • Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA), typically 20-50 µg, emulsified in an adjuvant like aluminum hydroxide (alum).

    • Sensitization injections are usually administered on days 0 and 14 to establish an allergic phenotype.

  • Challenge:

    • Following sensitization, mice are challenged with aerosolized OVA (typically 1-5% in saline) for a specified duration (e.g., 20-30 minutes) on consecutive days (e.g., days 28, 29, and 30).

    • Alternatively, challenges can be administered intranasally.

  • Treatment Administration:

    • Macelignan: Administered orally (e.g., 10 mg/kg) during the allergen challenge phase.

    • Corticosteroids (e.g., Budesonide): Typically administered intranasally or via inhalation prior to each allergen challenge.

    • LABAs (e.g., Salmeterol): Administered via nebulization before AHR measurement.

    • LTRAs (e.g., Montelukast): Administered intraperitoneally or orally prior to allergen challenge.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Measured 24-48 hours after the final OVA challenge. Mice are exposed to increasing concentrations of a bronchoconstrictor (e.g., methacholine) while lung function is assessed using techniques like whole-body plethysmography or invasive measurement of lung resistance and elastance.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect BALF. Total and differential cell counts (especially eosinophils) are performed to quantify airway inflammation.

    • Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess histopathological changes.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.

    • Gene and Protein Expression: Expression of key transcription factors (e.g., GATA3) and inflammatory proteins in lung tissue is analyzed by qPCR or Western blot.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in asthma pathogenesis and the mechanisms by which Macelignan and current therapies exert their effects.

Macelignan_Mechanism_of_Action cluster_allergen Allergen Presentation cluster_tcell T-Cell Differentiation cluster_macelignan Macelignan Intervention cluster_downstream Downstream Effects Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Presents Antigen Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation GATA3 GATA3 Transcription Factor Th2_Cell->GATA3 Activates Macelignan Macelignan Macelignan->GATA3 Inhibits Activation IL4 IL-4 Production GATA3->IL4 Promotes Eosinophilic_Inflammation Eosinophilic Inflammation IL4->Eosinophilic_Inflammation AHR Airway Hyperresponsiveness IL4->AHR

Caption: Mechanism of Action of Macelignan in Allergic Asthma.

Asthma_Therapies_Mechanism_of_Action cluster_inflammation Inflammatory Cascade cluster_airway Airway Response cluster_therapies Therapeutic Interventions Inflammatory_Stimuli Allergens, Viruses, etc. Inflammatory_Cells Mast Cells, Eosinophils, T-Cells Inflammatory_Stimuli->Inflammatory_Cells Inflammatory_Mediators Histamine, Leukotrienes, Cytokines Inflammatory_Cells->Inflammatory_Mediators Bronchoconstriction Bronchoconstriction Inflammatory_Mediators->Bronchoconstriction Airway_Inflammation Airway Inflammation & Edema Inflammatory_Mediators->Airway_Inflammation Corticosteroids Inhaled Corticosteroids Corticosteroids->Airway_Inflammation Inhibit LABA Long-Acting β2-Agonists LABA->Bronchoconstriction Reverse (Bronchodilation) LTRA Leukotriene Receptor Antagonists LTRA->Bronchoconstriction Inhibit LTRA->Airway_Inflammation Inhibit Anti_IL4_13 Anti-IL-4/IL-13 Biologics Anti_IL4_13->Airway_Inflammation Inhibit

Caption: Mechanisms of Action of Current Asthma Therapies.

Experimental_Workflow cluster_setup Model Setup cluster_analysis Data Analysis Sensitization Sensitization (OVA + Alum i.p.) Days 0 & 14 Challenge Challenge (Aerosolized OVA) Consecutive Days Sensitization->Challenge Treatment Treatment Administration (e.g., Oral Macelignan) Challenge->Treatment AHR_Measurement Airway Hyperresponsiveness Measurement (24h post-challenge) Treatment->AHR_Measurement BALF_Collection Bronchoalveolar Lavage (Cell Counts, Cytokines) Treatment->BALF_Collection Histology Lung Histology (Inflammation, Mucus) Treatment->Histology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Treatment->Molecular_Analysis

Caption: Experimental Workflow for Murine Model of Allergic Asthma.

References

Safety Operating Guide

Proper Disposal of Maceneolignan H: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Maceneolignan H with appropriate personal protective equipment (PPE). Based on information for related compounds, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[1][2]

This compound Disposal Protocol

Disposal of this compound, as with many specialized research chemicals, must be carried out in accordance with local, state, and federal regulations. The primary directive is to avoid environmental release.[1]

Step 1: Waste Collection and Segregation

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, should be collected in a designated, properly labeled hazardous waste container.

  • The container must be kept tightly sealed to prevent leakage or evaporation.[2]

Step 2: Spill Management

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1]

  • Do not use combustible materials like paper towels without subsequent proper hazardous waste disposal.

  • The contaminated absorbent material must then be collected and placed in the designated hazardous waste container.[1]

Step 3: Final Disposal

  • The sealed hazardous waste container holding this compound must be disposed of through an approved hazardous waste disposal facility.[1][3]

  • Do not discharge this compound down the drain or mix it with general laboratory waste. Lignans and related compounds can be toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key hazard information extrapolated from related compounds found in Myristica fragrans.

Hazard ClassificationDetailsSource Compound
Flammability Flammable liquid and vapor.[1][4]Nutmeg Essential Oil
Skin Sensitization May cause an allergic skin reaction.[1]Nutmeg Essential Oil
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][4]Nutmeg Essential Oil
Acute Oral Toxicity Harmful if swallowed.[4]Nutmeg Essential Oil

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the public domain. The procedures outlined above are based on best practices for chemical waste management and the known hazards of the chemical class.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert non-combustible material is_spill->absorb Yes collect_waste Collect waste in a labeled hazardous waste container is_spill->collect_waste No absorb->collect_waste seal_container Seal container tightly collect_waste->seal_container dispose Dispose through an approved hazardous waste facility seal_container->dispose end End dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Maceneolignan H: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Maceneolignan H necessitates a cautious approach based on established laboratory safety principles for novel chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this neolignan. The following guidelines provide essential, immediate safety and logistical information for the operational and disposal plans involving this compound.

Core Safety and Handling Protocols

Given that a comprehensive GHS classification for this compound is not publicly available, it is prudent to handle it as a potentially hazardous substance. This includes minimizing all forms of exposure and preparing for potential emergencies.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, assuming it may be a solid powder or in a solution.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes and Face Chemical safety goggles and a face shieldProtects against splashes, dust, and unforeseen reactions.
Hands Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and absorption. Regularly inspect gloves for tears or punctures.
Body Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosolization or dust generation is likely, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the compound.
Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial. The following table outlines the initial response steps.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure. Avoid the creation of dust and aerosols.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Data Presentation and Experimental Protocols

Currently, there is a lack of publicly available quantitative data on the specific physical, chemical, and toxicological properties of this compound. Similarly, detailed experimental protocols for its use and any associated signaling pathways have not been described in the available literature. As a result, the creation of summary tables for quantitative data and detailed methodologies for key experiments is not possible at this time.

Logical Relationship for Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A 1. Risk Assessment B 2. Gather Required PPE A->B C 3. Prepare Work Area (e.g., Fume Hood) B->C D 4. Handle this compound C->D E 5. Decontaminate Work Area and Equipment D->E F 6. Proper Storage of Compound E->F G 7. Segregate and Label Waste E->G H 8. Dispose of Waste via EHS G->H

Safe Handling Workflow for this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.